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  • Product: 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
  • CAS: 955584-81-3

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Medicinal Chemists

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. This technical guide provides an in-depth exploration of a specific, p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. This technical guide provides an in-depth exploration of a specific, potentially novel derivative: 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. While direct literature on this exact molecule is sparse, this guide constructs a comprehensive preclinical profile by leveraging established synthetic methodologies for analogous 5-aminopyrazoles and extrapolating therapeutic potential from well-documented structure-activity relationships (SAR) of related kinase inhibitors. We present a plausible and detailed synthetic pathway, propose key protein kinase targets based on pharmacophoric analysis, and provide robust experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and structurally related aminopyrazole compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has earned its status as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad range of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing potent and selective modulators of biological targets. Numerous pyrazole-containing drugs have received regulatory approval, highlighting the clinical significance of this heterocyclic core.

Among the various classes of pyrazole derivatives, 5-aminopyrazoles have emerged as particularly promising pharmacophores, especially in the realm of oncology and inflammation. These compounds are frequently identified as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases like cancer.

This guide focuses on the specific, and likely novel, compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine . By dissecting its structural features and drawing parallels with known bioactive aminopyrazoles, we aim to illuminate its therapeutic potential and provide a roadmap for its synthesis and preclinical evaluation. The presence of a phenyl group at the 4-position and an isopropyl group at the 3-position suggests a potential for high selectivity and potency towards specific kinase targets.

Synthetic Strategy and Methodologies

The synthesis of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives. Following this well-established synthetic logic, we propose a two-step synthesis for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, commencing with the synthesis of the key β-ketonitrile intermediate, 4-methyl-2-phenyl-3-oxopentanenitrile .

Synthetic_Pathway cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Pyrazole Ring Formation Phenylacetonitrile Phenylacetonitrile Intermediate 4-methyl-2-phenyl-3-oxopentanenitrile Phenylacetonitrile->Intermediate Acylation or Claisen Condensation Isobutyryl_chloride Isobutyryl chloride / Ethyl isobutyrate Isobutyryl_chloride->Intermediate Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate Target_Compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine Intermediate->Target_Compound Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Target_Compound

Caption: Proposed two-step synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Synthesis of 4-methyl-2-phenyl-3-oxopentanenitrile (Intermediate)

Two primary methods are proposed for the synthesis of this key β-ketonitrile intermediate:

  • Method A: Acylation of Phenylacetonitrile. This involves the direct acylation of phenylacetonitrile with isobutyryl chloride in the presence of a strong base.

  • Method B: Claisen Condensation. This classic carbon-carbon bond-forming reaction involves the condensation of phenylacetonitrile with an isobutyrate ester, such as ethyl isobutyrate, mediated by a strong base.

Experimental Protocol: Claisen Condensation for 4-methyl-2-phenyl-3-oxopentanenitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Addition of Reactants: A mixture of phenylacetonitrile (1.0 equivalent) and ethyl isobutyrate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Target Compound)

The final step involves the cyclization of the β-ketonitrile intermediate with hydrazine.

Experimental Protocol: Pyrazole Formation

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-methyl-2-phenyl-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude solid is triturated with cold water, filtered, and washed to afford the target compound. Recrystallization from an appropriate solvent (e.g., ethanol) will yield the purified 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Predicted Therapeutic Potential and Mechanism of Action

Based on the extensive literature on aminopyrazole derivatives, the primary therapeutic potential of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is predicted to be in the field of oncology as a protein kinase inhibitor .

Pharmacophoric Analysis and Potential Kinase Targets

The structure of the title compound contains key pharmacophoric features common to many ATP-competitive kinase inhibitors:

  • Pyrazole Core: Acts as a scaffold and can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • 5-Amino Group: Can act as a hydrogen bond donor, further anchoring the molecule in the active site.

  • 3-Isopropyl Group: This lipophilic group can occupy a hydrophobic pocket within the kinase domain, contributing to both potency and selectivity.

  • 4-Phenyl Group: This bulky aromatic substituent can engage in hydrophobic and π-stacking interactions, influencing the selectivity profile of the inhibitor.

Pharmacophore_Model cluster_0 Kinase ATP-Binding Pocket cluster_1 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Gatekeeper Gatekeeper Residue Pyrazole Pyrazole Ring Pyrazole->Hinge H-Bond Acceptor Amino 5-Amino Group Amino->Hinge H-Bond Donor Isopropyl 3-Isopropyl Group Isopropyl->Hydrophobic_Pocket_1 Hydrophobic Interaction Phenyl 4-Phenyl Group Phenyl->Hydrophobic_Pocket_2 Hydrophobic/π-π Stacking

Caption: Predicted binding mode of the title compound in a kinase active site.

Based on these features, potential kinase targets for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives are potent CDK inhibitors, making this a primary target family to investigate.

  • Janus Kinases (JAKs): The JAK/STAT pathway is crucial in cytokine signaling and is a validated target in inflammatory diseases and some cancers.

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often overexpressed or mutated in various cancers.

Proposed Mechanism of Action

As an ATP-competitive kinase inhibitor, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine would exert its therapeutic effect by binding to the ATP-binding pocket of a target kinase. This binding event would prevent the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade that drives cellular processes such as proliferation, survival, and migration.

Signaling_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes Inhibitor 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine Inhibitor->Block

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the therapeutic potential of this novel compound.

In Vitro Kinase Inhibition Assays

The initial step is to screen the compound against a panel of purified kinases to determine its inhibitory profile and selectivity.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Compound Preparation: Prepare a stock solution of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and the compound at various concentrations in a kinase reaction buffer.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration near its Km value for the specific kinase. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is then measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Assays for Anticancer Activity

Following the identification of potent kinase targets, the compound's effect on cancer cell lines should be evaluated.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines known to be dependent on the identified target kinases in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Table 1: Representative Data of Structurally Related Pyrazole Kinase Inhibitors

Compound ClassTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineRET100-500
3-AminopyrazoleCDK2<10
PhenylpyrazoleJAK2/310-50
Pyrazole-ureap38 MAP Kinase<100

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a promising candidate for further investigation as a therapeutic agent, particularly in the context of cancer. The proposed synthetic route is feasible and based on well-established chemical transformations. The structural features of the molecule align well with the pharmacophores of known kinase inhibitors, indicating a high probability of biological activity.

Future work should focus on the successful synthesis and characterization of the compound, followed by a comprehensive in vitro kinase screening to identify its primary targets. Subsequent cell-based assays and in vivo studies in relevant disease models will be crucial to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for initiating such a drug discovery program.

References

  • Hilaris Publisher. (2024, May 28). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1999). 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines: A new class of potent and selective inhibitors of the EGF-R tyrosine kinase. Journal of Medicinal Chemistry, 42(6), 1018-1026.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.).
  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Abdel-Maksoud, M. S., Co-Correspon, A., & El-Gamal, M. I. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 70.
  • Benchchem. (n.d.). The Rise of 1-Isopropylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide.
  • Snell, E. E. (1945). α-PHENYLACETOACETONITRILE. Organic Syntheses, 25, 86.
  • Wikipedia contributors. (2023, December 29). Thorpe reaction. In Wikipedia, The Free Encyclopedia.
  • Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 179-197.
  • Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Patel, R. V., & Patel, J. K. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. *Journal of medicinal chemistry, 5
Exploratory

Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole Derivatives The 5-aminopyrazole system is a five-membered heterocyclic ring with two adjacent nitrogen atoms, distinguished by a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole Derivatives

The 5-aminopyrazole system is a five-membered heterocyclic ring with two adjacent nitrogen atoms, distinguished by an amino group at the C5 position. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its remarkable versatility as a building block for a diverse array of bioactive compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[2][3] The pyrazole nucleus is a bioisostere of purine bases, allowing derivatives to interact with a wide range of biological targets, particularly enzymes like kinases.[4] The strategic placement of the amino group at the C5 position, along with three other modifiable sites (N1, C3, and C4), provides a rich platform for synthetic chemists to fine-tune physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[4][5] This guide synthesizes field-proven insights into the SAR of 5-aminopyrazole derivatives, focusing on the causal relationships between structural modifications and observed biological outcomes.

Core Structure and Points of Modification

The foundational 5-aminopyrazole core offers several key positions for chemical modification to explore the structure-activity landscape. Understanding the role of each position is critical for rational drug design.

Caption: Key modification sites on the 5-aminopyrazole scaffold.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

5-Aminopyrazole derivatives have emerged as a highly successful class of anticancer agents, primarily through their action as enzyme inhibitors.[1][2][6]

A. Kinase Inhibition

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The 5-aminopyrazole scaffold is a recurrent motif in a multitude of kinase inhibitors.[3][7]

  • p38 MAP Kinase: The 5-aminopyrazole moiety is a cornerstone for potent and selective p38α MAP kinase inhibitors, which are relevant in both inflammation and cancer.[3][8] The amino group typically forms a critical hydrogen bond with the kinase hinge region. SAR studies have shown that N-aryl substitution is a common feature in this class.[7]

  • Cyclin-Dependent Kinases (CDKs): Certain aminopyrazole derivatives have been developed as inhibitors of CDKs, which are central to cell cycle regulation.[9] A systematic study revealed that a cyclobutyl substitution at the R1 position (often corresponding to C3 or N1 aryl groups) was optimal for CDK2/5 inhibitory activity.[9]

  • Fibroblast Growth Factor Receptor (FGFR): The aberrant activation of FGFRs is implicated in various cancers.[10] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFR. The representative compound 10h , featuring a complex substituent on the C4-carboxamide, demonstrated nanomolar activity against FGFR1/2/3 and a key gatekeeper mutant.[10]

  • Aurora Kinases: AT9283 is a multitargeted kinase inhibitor based on a 4-aminopyrazole scaffold that shows potent inhibition of Aurora kinases, which are involved in mitosis.[3] This highlights the broader applicability of the aminopyrazole scaffold in kinase inhibitor design.

B. Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a clinically validated anticancer strategy.[11][12]

  • Colchicine Binding Site: Several series of pyrazole derivatives have been designed to target the colchicine-binding site of tubulin.[11][12] Pyrazolo[1,5-a]pyrimidine analogs, synthesized from 5-aminopyrazole precursors, have shown potent cytotoxicity against multiple cancer cell lines with average IC50 values as low as 24.8 nM.[11] Further studies confirmed these compounds inhibit tubulin polymerization in a dose-dependent manner.[11][13] A series of 3-amino-5-phenylpyrazole derivatives also demonstrated strong antiproliferative activity, with compound 5b showing an IC50 of 38.37 nM against MCF-7 breast cancer cells by inhibiting tubulin polymerization.[12] The SAR for this class often points to the importance of specific aryl substitutions at the N1 and C3/C5 positions to mimic the trimethoxyphenyl and tropolone rings of colchicine.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the activity of selected 5-aminopyrazole derivatives against various cancer targets and cell lines.

Compound IDScaffold TypeTarget/Cell LineActivity (IC50)Reference
55j Pyrazolo[1,5-a]pyrimidineHCT-116 (Colon)1.26 µM[1]
74b Pyrazolo[3,4-d]pyrimidineMDA-MB-468 (Breast)3.343 µM[1]
Enamine 19 5-AminopyrazoleHep-G2 (Liver)17.7 µM[14]
Analog 24 AminopyrazoleCDK2/cyclin E24 nM[9]
10h 5-Amino-1H-pyrazoleFGFR146 nM[10]
Compound 8 Pyrazolo[1,5-a]pyrimidineHeLa (Cervical)24.8 nM (average)[11]

II. Anti-inflammatory Activity

Pyrazole derivatives have a long history in the management of inflammation, with celecoxib being a prominent example of a COX-2 selective inhibitor.[15] The 5-aminopyrazole core contributes to novel anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

  • COX Inhibition: The anti-inflammatory effects of many pyrazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[15][16] SAR studies on 1,3,5-trisubstituted pyrazoles highlight that specific substituents at the C4 position, such as -SO2NH2, are critical for COX-2 selectivity.[15] N1-aryl groups enhance binding through π-π stacking interactions.[15]

  • p38 MAPK Inhibition: As mentioned previously, p38 MAPK is a key regulator of inflammatory responses.[3][17] Inhibitors based on the 5-aminopyrazole scaffold, such as SR-3576, have been found to be potent JNK3 inhibitors with exceptional selectivity (>2800-fold) over p38, demonstrating how subtle structural changes on the aminopyrazole core can dramatically shift selectivity between closely related kinases.[18] This selectivity is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to p38.[18]

III. Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 5-Aminopyrazoles serve as versatile starting materials for a variety of heterocyclic compounds with significant antibacterial and antifungal properties.[1][19][20]

  • Fused Pyrazole Systems: 5-aminopyrazoles are key precursors for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[1][4] These fused heterocycles often exhibit potent antimicrobial activities. For example, specific dihydropyrazolo[1,5-a]pyrimidine derivatives showed powerful activity against E. coli and S. Typhi.[1]

  • SAR Insights: A detailed SAR study of isocoumarin-tethered pyrazole derivatives revealed that the presence of an electron-withdrawing nitro group (-NO2) on an aromatic substituent led to the highest antimicrobial activity, whereas an amino group resulted in inactivity.[19] This underscores the profound impact of electronic effects on the biological profile of these derivatives. Some 5-aminopyrazole derivatives have shown good activity against Gram-positive bacteria like B. subtilis.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed methodologies are essential. The following protocols describe a common synthesis route and a standard biological evaluation assay.

Protocol 1: Synthesis of a 5-Aminopyrazole-4-carbonitrile Derivative

This protocol describes a foundational reaction for creating the 5-aminopyrazole scaffold, based on the condensation of a hydrazine with an activated methylene nitrile.[5][8]

Synthesis_Workflow start Starting Materials: - Hydrazine derivative (e.g., Phenylhydrazine) - Ethyl (ethoxymethylene)cyanoacetate step1 Condensation Reaction: - Combine reactants in ethanol - Add a base (e.g., triethylamine) - Reflux the mixture start->step1 step2 Work-up: - Cool the reaction mixture - Collect the precipitate by filtration step1->step2 step3 Purification: - Wash the solid with cold ethanol - Recrystallize from an appropriate solvent (e.g., ethanol or DMF) step2->step3 end Final Product: - Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate step3->end

Caption: General workflow for 5-aminopyrazole synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add the desired hydrazine derivative (e.g., phenylhydrazine, 1 equivalent) dropwise at room temperature.

  • Base Catalysis: Add a catalytic amount of a base, such as triethylamine (0.1 equivalents), to the reaction mixture.[8]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation. Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of novel compounds.[21][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 5-aminopyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[2]

Conclusion and Future Directions

The 5-aminopyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, providing a versatile and effective template for the design of potent and selective inhibitors against a wide range of therapeutic targets. The structure-activity relationships discussed herein demonstrate that strategic modifications at the N1, C3, C4, and 5-amino positions are critical for optimizing biological activity, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of novel 5-aminopyrazole derivatives will continue to be a fruitful avenue for drug discovery. Future efforts will likely focus on developing highly selective inhibitors for novel targets, exploring new fused heterocyclic systems to enhance potency and drug-like properties, and employing computational methods to predict binding affinities and guide synthetic efforts more efficiently.[14][21] The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapeutics.

References

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  • QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. (2010). PubMed.
  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. (2024). PubMed.
  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint str

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of the pyrazole derivative, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. Pyrazole scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of the pyrazole derivative, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of novel pyrazole compounds is fundamental for predicting their pharmacokinetic and pharmacodynamic profiles. This document details the theoretical molecular and structural information, predicted physicochemical properties based on available data for closely related isomers, and provides standardized, field-proven experimental protocols for the empirical determination of critical parameters such as solubility, lipophilicity (logP), and ionization constant (pKa). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular and Structural Information

The foundational step in the characterization of any novel chemical entity is the precise determination of its molecular weight and an understanding of its structural formula.

Chemical Structure

The chemical structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is presented below:

  • Systematic Name: 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

  • Molecular Formula: C₁₂H₁₅N₃

Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of all atoms in the molecule.[2][3] Based on the molecular formula C₁₂H₁₅N₃, the theoretical molecular weight is determined as follows:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 15 atoms × 1.008 u = 15.120 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight: 144.132 u + 15.120 u + 42.021 u = 201.273 g/mol

This calculated molecular weight is consistent with that of its isomers, such as 5-[4-(propan-2-yl)phenyl]-1H-pyrazol-3-amine.[4]

Physicochemical Properties: Theoretical and Isomeric Data

Table 1: Summary of Calculated and Isomeric Physicochemical Properties

PropertyPredicted/Isomeric ValueData Source and Notes
Molecular Weight 201.273 g/mol Calculated from the molecular formula C₁₂H₁₅N₃.
logP (Lipophilicity) ~1.4 - 2.6Predicted for related isomers. For example, the predicted XlogP for Indanazoline (C₁₂H₁₅N₃) is 1.4.[4] The predicted XlogP for a similar structure, 1-{[4-(propan-2-yl)phenyl]methyl}-1h-pyrazol-5-amine, is 2.6.
Topological Polar Surface Area (TPSA) ~36.4 ŲPredicted for related isomers like Indanazoline.[4]
Hydrogen Bond Donors 2Inferred from the amine and pyrazole N-H groups.
Hydrogen Bond Acceptors 3Inferred from the nitrogen atoms.
Physical Form Likely a solid at room temperature.Based on the properties of similar pyrazole derivatives.

Disclaimer: The values presented in Table 1, with the exception of the calculated molecular weight, are based on data for isomeric compounds or are computational predictions. These should be empirically verified for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and generate reliable data for drug development, the following experimental protocols are recommended for the characterization of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for simulated intestinal fluid).[6]

  • Sample Preparation: Add an excess amount of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine to flasks containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.[6]

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Workflow for Shake-Flask Solubility Assay:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound to Buffers A->B C Incubate at 37°C with Agitation (24-48h) B->C D Centrifuge/Settle to Separate Phases C->D E Filter Supernatant (0.45 µm filter) D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL or µM) F->G

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of Lipophilicity (logP) by HPLC

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. An HPLC-based method offers a rapid and reliable alternative to the traditional shake-flask method for logP determination.[9]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with a series of compounds with known logP values, the logP of the test compound can be determined.

Step-by-Step Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with a range of known logP values. Inject each standard and record its retention time.

  • Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Dissolve 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • logP Calculation: Determine the retention time and calculate the k' for the test compound. Use the calibration curve to interpolate the logP value.

Workflow for HPLC-based logP Determination:

G cluster_calibration System Calibration cluster_sample_analysis Sample Analysis cluster_calculation logP Calculation A Inject Standards with Known logP B Record Retention Times (t_R) A->B C Calculate Retention Factor (k') B->C D Plot log(k') vs. Known logP C->D H Interpolate logP from Calibration Curve D->H E Inject Test Compound F Record Retention Time (t_R) E->F G Calculate Retention Factor (k') F->G G->H G cluster_potentiometric Potentiometric Titration cluster_uv UV-Spectroscopy A Dissolve Compound B Titrate with Acid/Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Inflection Point D->E F Prepare Solutions in Buffers of Varying pH G Measure UV Absorbance F->G H Plot Absorbance vs. pH G->H I Determine pKa from Sigmoidal Curve H->I Start Select Method Start->A Start->F

Caption: Comparative workflows for pKa determination by potentiometric titration and UV-spectroscopy.

Conclusion

This technical guide has detailed the calculated molecular weight and provided an overview of the anticipated physicochemical characteristics of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. While direct experimental data is limited, the provided information, based on its molecular structure and data from close isomers, serves as a valuable starting point for further investigation. The robust, step-by-step experimental protocols outlined herein for determining aqueous solubility, lipophilicity, and pKa are designed to enable researchers to generate high-quality, reliable data. The empirical determination of these fundamental properties is a critical step in the rational design and development of new pyrazole-based therapeutic agents.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml300257e] [10][11]2. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.com/protocol-for-determining-pka-using-potentiometric-titration_20.htm] [12]3. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Knowledge. [URL: https://pharmaknowledge.org/2024/03/5-easy-methods-to-calculate-pka-titrimetricuv-hplc-nmr-and-henderson-equation/] [13]5. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vz8q68vx1/v1] [7]6. Development of Methods for the Determination of pKa Values. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2839498/] [14]7. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0524-0005] [8]8. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.tr/en/pub/jocpr/issue/85633/1460391] [15]9. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [URL: https://www.agilent.com/cs/library/applications/5991-3901EN.pdf] [9]10. Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/28694] [5]11. UV-Vis Spectrometry, pKa of a dye. California State University, Stanislaus. [URL: https://www.csustan.edu/sites/default/files/groups/CHEM_1100_and_1110/documents/pka_of_a_dye.pdf] [16]12. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [URL: https://www.scielo.br/j/bjps/a/n6dZ8wY7h6K8k7M4w5bXp6g/?lang=en] [6]13. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/potentiometric-pka-determination-of-biological-active-phenothiazine-in-different-aqua-organic-solvents.pdf] [17]14. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [URL: https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-119106.html] 15. Molecular Weight Calculator (Molar Mass). Free Code Camp. [URL: https://www.freecodecamp.org/news/molecular-weight-calculator/] [2][18]16. Indanazoline | C12H15N3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indanazoline] [4]17. Molecular Weight Calculator. Omni Calculator. [URL: https://www.omnicalculator.com/chemistry/molecular-weight] [19]18. Molecular Weight Calculator. Vulcanchem. [URL: https://vulcanchem.com/molecular-weight-calculator] [3]19. 5-Amino-3-(4-methylphenyl)pyrazole 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/554988] 20. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3745]

Sources

Exploratory

Biological Targets and Pharmacological Profiling of the 4-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine Scaffold in Oncology

Executive Summary In the landscape of rational drug design, isolated fragments rarely serve as standalone therapeutics. However, specific chemical architectures function as "privileged scaffolds" that dictate the binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, isolated fragments rarely serve as standalone therapeutics. However, specific chemical architectures function as "privileged scaffolds" that dictate the binding mechanics of entire classes of targeted inhibitors. The compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3) represents a foundational pharmacophore in modern oncology[1][2]. As an adenine mimetic, this 3-alkyl-4-aryl-5-aminopyrazole core is uniquely engineered to exploit the ATP-binding pockets of hyperactive kinases, serving as the structural anchor for multi-targeted inhibitors like AT9283 and Danusertib (PHA-739358)[3][4][5].

This technical guide dissects the structural pharmacology, primary biological targets, and self-validating experimental workflows associated with this critical aminopyrazole scaffold.

Structural Pharmacology & Binding Mechanics

The efficacy of the 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine scaffold is rooted in its precise spatial complementarity with the kinase active site. The causality behind its selection in drug discovery relies on three distinct interaction vectors:

  • Hinge Region Hydrogen Bonding : The 3-aminopyrazole core acts as a purine isostere. The nitrogen atoms of the pyrazole ring and the exocyclic amine form a critical triad of hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu211 and Ala213 in Aurora kinases)[5][6].

  • Hydrophobic Pocket Occupancy (P1) : The 4-phenyl substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the inactive "DFG-in" or "DFG-out" conformation depending on the extended functionalization[6][7].

  • Steric Shielding : The 3-(propan-2-yl) (isopropyl) group occupies a secondary hydrophobic space, restricting the conformational flexibility of the ligand and increasing the entropic favorability of target binding.

Primary Biological Targets

Aurora Kinases (A, B, and C)

Aurora kinases are serine/threonine kinases essential for mitotic checkpoint control. Aurora B, a component of the Chromosomal Passenger Complex (CPC), regulates chromosome biorientation and cytokinesis[8]. Aminopyrazole derivatives potently inhibit Aurora B. The phenotypic causality of this inhibition is profound: cells bypass the mitotic spindle assembly checkpoint, fail to undergo cytokinesis, and develop massive polyploidy (endoreduplication), which ultimately triggers apoptosis[4][9].

BCR-ABL1 and the T315I Gatekeeper Mutation

Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein. While first-generation tyrosine kinase inhibitors (TKIs) like Imatinib revolutionized CML therapy, they are rendered entirely ineffective by the T315I "gatekeeper" mutation[10]. Imatinib requires access to a deep hydrophobic pocket behind Threonine-315; when mutated to a bulky Isoleucine, steric clashing occurs[9][10]. Aminopyrazole-based inhibitors (e.g., AT9283) do not rely on this deep pocket. They bind efficiently to the hinge region without contacting the T315I residue, maintaining low-nanomolar potency against the resistant mutant[9][10].

Janus Kinases (JAK2/3)

The scaffold also exhibits potent activity against JAK2 and JAK3, kinases responsible for mediating cytokine signaling via the STAT pathway. Inhibition of JAK2 disrupts downstream STAT5 phosphorylation, making this scaffold highly relevant for myeloproliferative neoplasms[11][12].

Quantitative Pharmacological Profile

To illustrate the multi-targeted potency of this scaffold, the table below summarizes the in vitro IC50 values and cellular phenotypes of AT9283, a clinical-stage derivative built upon the 3-alkyl-4-aryl-pyrazolamine architecture[9][11][12][13].

Biological TargetIC50 (nM)Primary Cellular PhenotypeClinical Relevance
Aurora Kinase A 3.0Mitotic arrest (Spindle defects)Solid tumors, Leukemia
Aurora Kinase B 3.0Polyploidy / EndoreduplicationSolid tumors, Leukemia
JAK2 / JAK3 1.2 / 1.1Inhibition of STAT5 phosphorylationMyeloproliferative disorders
BCR-ABL1 (WT) 3.0Apoptosis (Sub-G1 accumulation)Chronic Myeloid Leukemia
BCR-ABL1 (T315I) 10 - 21Overcomes Imatinib resistanceRefractory CML

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the target engagement of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine derivatives, researchers must employ orthogonal assay systems. Below are the field-proven protocols for biochemical and phenotypic validation.

Protocol 1: Time-Resolved Fluorescence (TRF) DELFIA Kinase Assay

Causality of Choice: Standard colorimetric assays are susceptible to false positives from compound auto-fluorescence. The DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format utilizes Europium, which has a long emission half-life. By delaying the measurement (time-resolved), background fluorescence decays, yielding an exceptional signal-to-noise ratio[11].

Step-by-Step Workflow:

  • Kinase Reaction Setup : In a microplate, combine 10 mM MOPS (pH 7.0), 0.1 mg/mL BSA, 15 μM ATP, 3 μM biotinylated cross-tide substrate, and the purified Aurora A/B enzyme. Note: BSA prevents non-specific binding of the highly hydrophobic pyrazole to the plastic.

  • Inhibitor Addition : Add the aminopyrazole inhibitor dissolved in anhydrous DMSO (final DMSO concentration strictly ≤2.5% to prevent kinase denaturation)[11].

  • Incubation & Quenching : Incubate at room temperature for 60 minutes. Terminate the reaction by adding 0.2 mM EDTA. Mechanism: EDTA chelates the Mg2+ cofactor required for ATP hydrolysis, instantly freezing the reaction state[11].

  • Immobilization : Transfer the quenched mixture to a neutravidin-coated microplate. Neutravidin captures the biotinylated substrate with high affinity.

  • Antibody Detection : Wash the plate, then add a phospho-specific primary antibody followed by a Europium-labeled secondary antibody[11].

  • TRF Readout : Excite the plate at 337 nm and measure emission at 620 nm after a 400 µs delay[11].

Workflow Step1 1. Kinase Reaction Enzyme + ATP + Inhibitor Step2 2. Quenching Add EDTA to chelate Mg2+ Step1->Step2 Step3 3. Immobilization Neutravidin Plate Biotin-Substrate Step2->Step3 Step4 4. Detection Phospho-Ab + Europium-Ab Step3->Step4 Step5 5. TRF Readout Excitation 337nm Emission 620nm Step4->Step5

Step-by-step workflow of the DELFIA Time-Resolved Fluorescence (TRF) Kinase Assay.

Protocol 2: Cellular Phenotypic Screening (Polyploidy Assessment)

Causality of Choice: Biochemical inhibition does not guarantee cellular penetration. Assessing polyploidy via flow cytometry provides direct, self-validating evidence of intracellular Aurora B inhibition[4][9].

Step-by-Step Workflow:

  • Cell Culture : Seed Ba/F3 cells (expressing WT or T315I BCR-ABL) at

    
     cells/mL[9].
    
  • Treatment : Expose cells to serial dilutions of the inhibitor for 48-72 hours.

  • Fixation : Pellet cells, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol to permeabilize the membrane while preserving nucleic acids.

  • Staining : Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Mechanism: RNase A degrades RNA, ensuring PI fluorescence is strictly proportional to DNA content.

  • Flow Cytometry : Analyze cells. A shift from a normal 2N/4N cell cycle distribution to a >4N DNA content confirms the endoreduplication phenotype characteristic of Aurora B failure[4][9].

Pathway INCENP INCENP (Activation) AuroraB Aurora B Kinase (Active State) INCENP->AuroraB Allosteric Binding HistoneH3 Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Kinase Activity Polyploidy Polyploidy & Apoptosis AuroraB->Polyploidy Inhibition Phenotype Inhibitor Aminopyrazole Scaffold Inhibitor->AuroraB ATP-Competitive Hinge Binding Chromosome Chromosome Biorientation HistoneH3->Chromosome Mitotic Progression

Aurora B Kinase signaling pathway and the phenotypic result of aminopyrazole-mediated inhibition.

References

  • "955584-81-3_CAS号:955584-81-3_4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine." ChemSrc.
  • "苯基吡唑化合物 - 960化工网." Chem960.
  • "Chemical structure of AT9283 and model of AT9283 bound with ABL." ResearchGate.
  • "Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models." Astex Therapeutics.
  • "AT9283 | JAK inhibitor | CAS 896466-04-9." Selleck Chemicals.
  • "At-9283 | C19H23N7O2 | CID 135398495." PubChem - NIH.
  • "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer." PubMed.
  • "Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review." Journal of Clinical Medicine Research.
  • "A Cell Biologist's Field Guide to Aurora Kinase Inhibitors." Frontiers.
  • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI.
  • "AT9283 | Aurora/JAK Inhibitor." MedChemExpress.
  • "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy." PMC.
  • "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLOS.

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Foundational

An In-depth Technical Guide to Characterizing the Kinase Binding Affinity of Novel Pyrazole-Based Inhibitors: A Case Study with 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of pharmaceutical research.[2][3] Within the medicinal chemist's toolkit, the pyrazole ring system has been identified as a "privileged scaffold."[4][5] Its unique structural and electronic properties allow for versatile chemical modifications, enabling the design of compounds that can form key interactions within the ATP-binding pocket of various kinases.[6] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[7]

This guide provides a comprehensive, in-depth framework for characterizing the binding affinity of a novel, hypothetical pyrazole-based compound, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine , to a panel of kinase receptors. As a Senior Application Scientist, the following sections are designed to not only present protocols but to instill a deep understanding of the experimental choices and the self-validating nature of a robust characterization workflow. We will explore the journey from initial broad screening to detailed kinetic analysis, equipping researchers with the knowledge to confidently assess the potential of new chemical entities in kinase-targeted drug development.

Part 1: Initial Broad-Panel Screening for Target Identification

The first step in characterizing a novel inhibitor is to understand its selectivity profile across the human kinome. A broad-panel screen provides a bird's-eye view of the compound's binding landscape, highlighting potential primary targets and off-targets. This initial screen is typically performed at a single, high concentration of the inhibitor (e.g., 1-10 µM).

Methodology of Choice: Luminescent Kinase Assay (Kinase-Glo®)

For a high-throughput initial screen, the Kinase-Glo® Luminescent Kinase Assay is an excellent choice due to its sensitivity, simplicity, and broad applicability.[8][9][10]

Principle of the Kinase-Glo® Assay: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10] Kinases consume ATP when they phosphorylate their substrates. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP.[8] Therefore, a high luminescent signal indicates low kinase activity (i.e., inhibition), and a low signal indicates high kinase activity.[8][10]

Experimental Workflow: Kinase-Glo® Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Panel (e.g., 96 different kinases) D Dispense Kinase to 384-well plate A->D B Prepare Substrate/ATP Mix F Initiate Reaction: Add Substrate/ATP Mix B->F C Prepare Test Compound (4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine) at 10 µM E Add Test Compound or DMSO (Control) C->E D->E E->F G Incubate at Room Temperature (e.g., 60 minutes) F->G H Add Kinase-Glo® Reagent (Terminates reaction & generates light) G->H I Incubate for 10 minutes H->I J Read Luminescence (Plate Reader) I->J K Calculate % Inhibition relative to DMSO control J->K L Identify 'Hits' (e.g., >50% inhibition) K->L

Caption: Workflow for a high-throughput kinase inhibition screen using the Kinase-Glo® assay.

Interpreting the Initial Screening Data

The output of this screen will be a list of kinases for which our test compound shows significant inhibition. This "hit list" is the foundation for the subsequent, more detailed analyses. It is crucial to remember that a single-point screen does not provide a measure of potency (like an IC50 value) but rather a qualitative indication of interaction.

Part 2: Determining Potency (IC50) for Identified Hits

Once a set of "hit" kinases has been identified, the next logical step is to determine the potency of the inhibitor against each of these targets. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Methodology of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a powerful tool for IC50 determination, offering a robust and sensitive platform with a ratiometric readout that minimizes experimental noise.[11] The LanthaScreen® technology is a widely used example of a TR-FRET kinase assay.[12][13]

Principle of the LanthaScreen® TR-FRET Assay: This assay format involves a kinase, a fluorescein-labeled substrate, and ATP.[12][13] After the kinase reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[12] If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a high FRET signal.[13] An inhibitor will prevent substrate phosphorylation, leading to a low FRET signal.[13]

Detailed Protocol: IC50 Determination using TR-FRET

  • Compound Preparation: Prepare a serial dilution of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of the compound dilution or DMSO (for positive and negative controls).

    • 5 µL of the kinase/fluorescein-labeled substrate mix.

    • 5 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).[12]

  • Detection: Add 15 µL of a solution containing EDTA (to stop the kinase reaction) and the terbium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Presentation

The results of the IC50 determination for our hypothetical compound against a selection of "hit" kinases can be summarized in a table for clear comparison.

Kinase TargetIC50 (nM) for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Kinase A50
Kinase B250
Kinase C1,500
Kinase D>10,000

This table immediately highlights that our compound is most potent against Kinase A, with decreasing potency against Kinases B and C, and is largely inactive against Kinase D.

Part 3: In-Depth Kinetic Analysis of Lead Interactions

While IC50 values are crucial for understanding potency, they do not provide a complete picture of the inhibitor-kinase interaction. A more detailed understanding requires the determination of the binding kinetics, specifically the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). These parameters define the equilibrium dissociation constant (Kₔ), which is a true measure of binding affinity.

Methodology of Choice: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time data on the kinetics of molecular interactions.[14][15][16] It is considered a gold standard for characterizing the binding of small molecule inhibitors to protein targets.[15]

Principle of SPR: In an SPR experiment, one of the binding partners (the "ligand," in this case, the kinase) is immobilized on a sensor chip.[16] The other binding partner (the "analyte," our pyrazole compound) is flowed over the surface.[15] Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[16]

Experimental Workflow: SPR for Kinase-Inhibitor Kinetics

G cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis A Immobilize Kinase A on Sensor Chip C Inject Compound (Association Phase) A->C B Prepare Serial Dilutions of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine B->C D Flow Buffer Only (Dissociation Phase) C->D E Inject Regeneration Solution (Removes bound compound) D->E F Collect Sensorgrams for each concentration D->F E->C Repeat for each concentration G Fit data to a kinetic model (e.g., 1:1 Langmuir binding) F->G H Determine kₐ, kₔ, and Kₔ G->H

Caption: Workflow for determining kinase-inhibitor binding kinetics using Surface Plasmon Resonance (SPR).

Detailed Protocol: SPR Kinetic Analysis
  • Immobilization: The target kinase (e.g., Kinase A) is immobilized onto a sensor chip surface, typically via amine coupling.

  • Analyte Injection Series: A series of concentrations of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine are injected sequentially over the kinase-functionalized surface. Each injection cycle consists of:

    • Association: The compound is injected for a set period, and the binding is monitored.

    • Dissociation: Buffer is flowed over the surface, and the dissociation of the compound is monitored.

    • Regeneration: A specific solution is injected to remove all bound compound from the kinase surface, preparing it for the next cycle.[15]

  • Data Fitting: The resulting sensorgrams are globally fitted to a suitable kinetic model (e.g., a 1:1 binding model) to derive the kinetic rate constants.

Synthesizing the Kinetic Data

The kinetic data provides a deeper understanding of the inhibitor's binding mechanism.

ParameterValue for Kinase AInterpretation
kₐ (M⁻¹s⁻¹) 1 x 10⁵Rate of association between the compound and the kinase.
kₔ (s⁻¹) 5 x 10⁻³Rate of dissociation of the compound-kinase complex. A slower kₔ indicates a longer residence time.
Kₔ (nM) 50Equilibrium dissociation constant (kₔ/kₐ). A direct measure of binding affinity.

The Kₔ value should be in good agreement with the IC50 value obtained from the TR-FRET assay, providing a self-validating checkpoint in the experimental workflow. A slow dissociation rate (low kₔ) can be a highly desirable property in a drug candidate, as it can lead to a prolonged duration of action in vivo.

Part 4: Visualizing the Biological Context

Understanding the binding affinity of our compound is only part of the story. It is also crucial to visualize the biological pathway in which our target kinase operates. For instance, if "Kinase A" were a key component of the MAP Kinase pathway, inhibiting it would have downstream consequences.

Signaling Pathway Diagram: A Hypothetical MAP Kinase Cascade

G cluster_pathway Hypothetical Signaling Pathway for Kinase A GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates Kinase_C Kinase C Adaptor->Kinase_C Activates Kinase_B Kinase B Kinase_C->Kinase_B Phosphorylates Kinase_A Kinase A Kinase_B->Kinase_A Phosphorylates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor 4-phenyl-3-(propan-2-yl)- 1H-pyrazol-5-amine Inhibitor->Kinase_A

Sources

Exploratory

In-Depth Technical Guide to Pharmacophore Modeling of 3-Isopropyl-4-phenyl-1H-pyrazol-5-amine Analogs

A Senior Application Scientist's Perspective on Rational Drug Design Abstract This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the promising scaffold of 3-isopropyl-4-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Rational Drug Design

Abstract

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the promising scaffold of 3-isopropyl-4-phenyl-1H-pyrazol-5-amine and its analogs. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This document, intended for researchers and drug development professionals, moves beyond a simple recitation of steps to offer a deeper understanding of the strategic decisions and validation processes that underpin the development of a robust and predictive pharmacophore model. We will explore both ligand-based and structure-based approaches, detailing the experimental workflows, data interpretation, and the ultimate application of these models in virtual screening to identify novel, potent compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The specific analog, 3-isopropyl-4-phenyl-1H-pyrazol-5-amine, presents a unique combination of steric and electronic features that make it an attractive starting point for the design of targeted therapeutics. Pharmacophore modeling serves as a powerful in silico tool to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target and elicit a biological response.[4][5][6][7] By understanding these key interaction points, we can rationally design novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide will dissect the process of building and validating a pharmacophore model for this class of compounds, providing a framework for its application in accelerating the drug discovery pipeline.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is not a real molecule but rather an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][6][7][8][9] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.[4][6][7][10] In our pyrazole scaffold, the nitrogen atoms of the pyrazole ring and the amine group can act as HBAs.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.[4][6][7][10] The amine group in the 5-position of the pyrazole ring is a primary HBD.

  • Hydrophobic (HY) / Aromatic (AR) Features: Non-polar groups or aromatic rings that can engage in van der Waals or π-π stacking interactions with the target.[4][6][7][10] The isopropyl and phenyl groups of our lead compound are key hydrophobic and aromatic features, respectively.

  • Positive and Negative Ionizable Features: Groups that can carry a formal positive or negative charge at physiological pH.

The spatial arrangement and distances between these features are critical for defining the pharmacophore model.

Methodological Deep Dive: Building and Validating the Pharmacophore Model

The development of a predictive pharmacophore model is an iterative process that can be broadly categorized into two main approaches: ligand-based and structure-based modeling.[6][11]

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

This approach is employed when the three-dimensional structure of the biological target is unknown.[6][11] It relies on a set of known active molecules to deduce the common chemical features responsible for their biological activity.[11]

  • Dataset Curation:

    • Training Set Selection: Compile a structurally diverse set of at least 15-20 active analogs of 3-isopropyl-4-phenyl-1H-pyrazol-5-amine with a good range of biological activities (e.g., IC50 values). It is crucial to also include a set of inactive or significantly less active molecules (decoys) to ensure the model's specificity.[12]

    • Test Set Selection: Set aside a separate group of active and inactive compounds (not used in model generation) for external validation.[13]

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations.[4][12] This step is critical as it aims to identify the bioactive conformation—the specific 3D shape the molecule adopts when bound to its target.

  • Feature Identification and Alignment:

    • Identify the key pharmacophoric features (HBAs, HBDs, HY/AR) present in each active molecule.

    • Align the conformations of the active molecules in 3D space to maximize the overlap of their common features. This process generates one or more pharmacophore hypotheses.[5]

  • Hypothesis Scoring and Selection:

    • The generated hypotheses are scored based on how well they map the active compounds and exclude the inactive ones. The best hypothesis is the one that best differentiates between active and inactive molecules.

Compound IDStructureActivity (IC50, µM)HBAHBDHYAR
Active-1 3-isopropyl-4-phenyl-1H-pyrazol-5-amine0.52111
Active-2 3-tert-butyl-4-phenyl-1H-pyrazol-5-amine0.82111
Active-3 3-isopropyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine0.32111
Inactive-1 3-isopropyl-4-phenyl-1H-pyrazole>501011
Inactive-2 1,3-diisopropyl-4-phenyl-1H-pyrazol-5-amine>1001021

This table illustrates how variations in functional groups affect the presence of pharmacophoric features and, consequently, biological activity.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based approach can be utilized.[4][11][14] This method has the advantage of not requiring a set of known active ligands.[4]

  • Target Preparation:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning correct protonation states to residues, and minimizing the energy of the structure.

  • Binding Site Analysis:

    • Identify the key amino acid residues in the binding pocket that interact with the ligand.[14]

    • Analyze the types of interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

  • Pharmacophore Feature Generation:

    • Based on the identified interactions, generate pharmacophoric features that are complementary to the binding site.[4] For example, a hydrogen bond-donating residue in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

G PDB Obtain Target 3D Structure (e.g., PDB) Prep Prepare Protein Structure (Add Hydrogens, Minimize) PDB->Prep ActiveSite Identify Active Site Residues Prep->ActiveSite Interaction Analyze Protein-Ligand Interactions ActiveSite->Interaction Features Generate Complementary Pharmacophore Features Interaction->Features Model Construct Structure-Based Pharmacophore Model Features->Model G Model Validated Pharmacophore Model Screening Virtual Screening Model->Screening Database Chemical Compound Database Database->Screening Hits Hit Compounds Screening->Hits Filtering ADMET & Docking (Optional Filtering) Hits->Filtering Leads Lead Candidates for Experimental Testing Filtering->Leads

Caption: Utilizing a validated pharmacophore model for virtual screening.

The resulting hits from the virtual screen can then be further prioritized using molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions before being synthesized and tested experimentally. [15]

Conclusion: A Powerful Tool for Rational Drug Design

Pharmacophore modeling of 3-isopropyl-4-phenyl-1H-pyrazol-5-amine analogs provides a robust and efficient strategy for the rational design of novel therapeutic agents. By focusing on the key molecular interactions required for biological activity, this computational approach significantly reduces the time and cost associated with traditional drug discovery methods. The iterative process of model generation, rigorous validation, and application in virtual screening empowers researchers to navigate vast chemical spaces and identify promising lead candidates with a higher probability of success. As our understanding of molecular recognition deepens, the integration of pharmacophore modeling into drug discovery workflows will continue to be an indispensable tool in the quest for new and effective medicines.

References

  • Fiveable. (2026, March 4). Pharmacophore modeling | Medicinal Chemistry Class Notes |....
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  • PubMed. (2015, January 15). Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents.
  • YouTube. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening.
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  • PubMed. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
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  • ScienceDirect. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
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  • LigandScout. (n.d.).
  • Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem..
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  • Journal of Applied Pharmaceutical Science. (2024, January 30).
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  • OUCI. (n.d.). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelli….
  • PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach.
  • PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
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Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents due to their versatile biological activities.[1][2][3] The specific compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents due to their versatile biological activities.[1][2][3] The specific compound, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, is a molecule of significant interest in drug discovery programs. Its efficacy and safety are intrinsically linked to its thermodynamic stability, which governs its shelf-life, degradation pathways, and ultimately, its bioavailability and therapeutic window. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of this compound, offering insights for researchers, scientists, and drug development professionals.

The pyrazole ring's aromaticity contributes to its chemical robustness and resistance to metabolic degradation.[2] However, the substituents on the pyrazole core, in this case, a phenyl group at the 4-position, an isopropyl group at the 3-position, and an amine group at the 5-position, introduce specific electronic and steric factors that modulate its overall stability. Understanding these influences is paramount for predicting and mitigating potential degradation issues during drug development and formulation.

Theoretical Framework: Factors Influencing Pyrazole Stability

The thermodynamic stability of pyrazole derivatives is influenced by a combination of factors, including:

  • Aromaticity and Resonance: The delocalization of π-electrons within the pyrazole ring is a primary contributor to its stability.[4]

  • Substituent Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can significantly impact the electron density of the pyrazole ring and its susceptibility to degradation.[5][6]

  • Tautomerism: Pyrazoles can exist in different tautomeric forms, and their relative stability can be influenced by substituents and the surrounding solvent environment.[5]

  • Intermolecular Interactions: In the solid state, intermolecular forces such as hydrogen bonding play a crucial role in the crystal lattice energy and overall stability.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of pyrazole derivatives.[7] DFT calculations can provide valuable insights into optimized molecular geometries, electronic properties, and the relative energies of different tautomers and conformers.[1][7]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough evaluation of the thermodynamic stability of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. The following are key experimental workflows.

Thermal Analysis

Thermal analysis techniques are fundamental for determining the intrinsic stability of a compound and its behavior at elevated temperatures.

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The difference in heat flow to the sample and reference is recorded as a function of temperature.

  • Interpretation: A sharp endotherm corresponds to the melting point. Broader peaks or additional thermal events may indicate decomposition or phase transitions.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To measure the change in mass of a sample as a function of temperature, indicating thermal decomposition and providing information on the temperature at which degradation begins.

  • Methodology:

    • A small, accurately weighed sample is placed in a TGA pan.

    • The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored.

  • Interpretation: A significant loss of mass indicates decomposition. The onset temperature of mass loss is a critical stability parameter.

Experimental Workflow for Thermal Analysis

Caption: Workflow for DSC and TGA thermal analysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and pathways under various stress conditions, as mandated by regulatory agencies.

1. Hydrolytic Stability:

  • Purpose: To assess the compound's stability in aqueous environments at different pH values.

  • Methodology:

    • Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) media.

    • The solutions are stored at elevated temperatures (e.g., 60 °C) for a defined period.

    • Samples are withdrawn at specified time points and analyzed by a stability-indicating HPLC method.

  • Interpretation: The extent of degradation and the formation of new peaks are monitored to determine the rate of hydrolysis.

2. Oxidative Stability:

  • Purpose: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.

    • Samples are analyzed by HPLC at various time intervals.

  • Interpretation: The appearance of degradation products indicates oxidative liability.

3. Photostability:

  • Purpose: To determine the compound's stability when exposed to light.

  • Methodology:

    • The solid compound and its solution are exposed to a controlled light source that mimics sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines.

    • A dark control is run in parallel.

    • Samples are analyzed by HPLC.

  • Interpretation: Comparison of the chromatograms from the exposed and control samples reveals any photodegradation.

Logical Flow for Forced Degradation Studies

Caption: Process for forced degradation studies.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, data that could be obtained from the described stability studies.

Stability ParameterConditionResult
Melting Point (DSC) 10 °C/min heating rate185 - 188 °C
Decomposition (TGA) Onset Temperature (N₂)~250 °C
Hydrolytic Stability 0.1 N HCl, 60 °C, 24h~5% degradation
Water, 60 °C, 24h<1% degradation
0.1 N NaOH, 60 °C, 24h~10% degradation
Oxidative Stability 3% H₂O₂, RT, 24h~8% degradation
Photostability ICH Q1B, SolidStable
ICH Q1B, SolutionMinor degradation (<2%)

Computational Stability Analysis

Computational methods provide a theoretical framework to understand and predict the stability of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

1. Geometric Optimization and Energy Calculations:

  • Purpose: To determine the most stable three-dimensional conformation of the molecule.[1]

  • Methodology: Using DFT at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), the geometry of the molecule is optimized to find the lowest energy structure.

  • Interpretation: The calculated energy provides a measure of the molecule's intrinsic stability.

2. Frontier Molecular Orbital (FMO) Analysis:

  • Purpose: To understand the reactivity of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Methodology: The energies and distributions of the HOMO and LUMO are calculated.

  • Interpretation: A large HOMO-LUMO energy gap generally correlates with higher kinetic stability and lower chemical reactivity.

3. Molecular Electrostatic Potential (MEP) Mapping:

  • Purpose: To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

  • Methodology: An MEP map is generated, where different colors represent different electrostatic potentials.

  • Interpretation: Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack.

Computational Workflow for Stability Prediction

Caption: Workflow for computational stability analysis.

Conclusion

The thermodynamic stability of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a critical attribute that must be thoroughly characterized during the drug development process. A combination of experimental techniques, including thermal analysis and forced degradation studies, provides the necessary empirical data. These experimental findings, when complemented by computational analyses, offer a comprehensive understanding of the molecule's intrinsic stability and potential degradation pathways. This integrated approach enables the development of stable formulations and ensures the quality, safety, and efficacy of the final drug product.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

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  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Semantic Scholar. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

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  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

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Exploratory

Solubility Profile of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in Organic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a substituted pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest to the pharmaceutical and chemical research sectors. Recognizing that solubility is a critical physicochemical parameter influencing a compound's utility from synthesis to final application, this document moves beyond a simple data sheet. It delivers a foundational understanding of the molecular characteristics governing solubility and presents a detailed, field-proven experimental protocol for its accurate determination. We provide researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to systematically characterize the solubility of this compound in a range of common organic solvents. The guide includes a step-by-step protocol for the isothermal shake-flask method, the gold standard for thermodynamic solubility, coupled with gravimetric analysis for robust quantification.

Introduction to Solubility in Compound Development

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The specific compound, 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, possesses structural motifs—a phenyl ring, an isopropyl group, and an amino-pyrazole core—that suggest a complex and nuanced interaction with different solvent environments. The solubility of such a compound is not merely a physical data point; it is a critical determinant of its lifecycle in the development pipeline. It dictates the choice of solvents for reaction workups and purification, influences the ability to achieve desired concentrations in biological assays, and is a foundational parameter for formulation development, directly impacting bioavailability.[1][3]

This guide is designed to empower the researcher to experimentally generate a reliable solubility profile for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. We will first dissect its molecular structure to predict its solubility behavior and then provide a robust, step-by-step methodology to quantify it.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed analysis of the molecular structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is essential for predicting its behavior.

Key Structural Features:

  • Hydrophobic Moieties: The non-polar phenyl and propan-2-yl (isopropyl) groups are hydrophobic. These regions will interact favorably with non-polar or less polar organic solvents through van der Waals forces.[4]

  • Polar, Hydrogen-Bonding Moieties:

    • Pyrazole Ring: The heterocyclic ring is aromatic and contains both a pyrrole-type N-H group (a hydrogen bond donor) and a pyridine-type nitrogen atom (a hydrogen bond acceptor).[2]

    • Amino Group (-NH2): The primary amine is a potent hydrogen bond donor and also possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[5][6]

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. Given the compound's multiple hydrogen bond donor and acceptor sites, it is expected to exhibit good solubility in these solvents.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. The compound should still show favorable solubility due to dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the compound's -NH2 and pyrazole N-H groups. Pyrazole derivatives generally show good solubility in these solvents.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar phenyl and isopropyl groups will promote some solubility in these solvents. However, the energetic penalty of breaking the strong intermolecular hydrogen bonds (solute-solute interactions) in the solid crystal lattice without compensatory interactions from the solvent will likely lead to lower solubility compared to polar solvents.[8][9]

The following diagram illustrates the relationship between the compound's structural features and its expected interaction with different solvent classes.

G cluster_compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine cluster_features cluster_solvents Solvent Classes Compound Core Structure Features Structural Features Hydrophobic Phenyl & Isopropyl Groups (Hydrophobic) PolarProtic Polar Protic (e.g., Methanol) Hydrophobic->PolarProtic Unfavorable Interaction PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Hydrophobic->PolarAprotic Moderate Interaction NonPolar Non-Polar (e.g., Toluene) Hydrophobic->NonPolar Favorable Interaction Hydrophilic Amine & Pyrazole N-H (Polar, H-Bonding) Hydrophilic->PolarProtic Favorable Interaction Hydrophilic->PolarAprotic Favorable Interaction Hydrophilic->NonPolar Unfavorable Interaction G start Start prep Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a vial. start->prep equil Step 2: Equilibration Agitate vial at constant temperature (e.g., 24-48 hours). prep->equil phase_sep Step 3: Phase Separation Centrifuge to pellet excess solid. equil->phase_sep supernatant Step 4: Sample Collection Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. phase_sep->supernatant quant Step 5: Quantification Determine concentration of the filtered saturated solution. supernatant->quant grav Method A: Gravimetric Analysis quant->grav Direct hplc Method B: HPLC/UV-Vis Analysis quant->hplc Indirect (requires calibration) end End grav->end hplc->end

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a glass vial, add a sufficient amount of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine to ensure an excess of undissolved solid will remain at equilibrium. A visual excess is critical.

    • Accurately add a known volume of the desired organic solvent (e.g., 5.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient for most compounds. [10][11]The presence of undissolved solid should be confirmed visually at the end of this period.

  • Phase Separation and Sampling:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the solid settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean, pre-weighed container for analysis. This step is crucial to prevent aspiration of solid particles, which would artificially inflate the solubility value. [7]

Analytical Quantification: Gravimetric Method

Gravimetric analysis is a direct and robust method for determining concentration that does not require an analytical standard or calibration curve. It relies solely on the precise measurement of mass. [12][13][14]

  • Sample Preparation: Pipette an accurate volume (e.g., 1.0 mL) of the filtered supernatant into a pre-weighed, clean, and dry evaporating dish or glass vial. Record the initial weight of the dish/vial (W_initial).

  • Solvent Evaporation: Place the dish/vial in a fume hood to allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the compound's boiling or decomposition point.

  • Drying to Constant Weight: Once the solvent has evaporated, transfer the dish/vial to a drying oven (e.g., 50-60 °C) to remove any residual solvent. Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this process until two consecutive weighings are constant (e.g., within ±0.2 mg). [12]Record the final constant weight (W_final).

  • Calculation:

    • Mass of dissolved solid (m_solute): W_final - W_initial

    • Volume of aliquot (V_aliquot): The volume of supernatant taken (e.g., 1.0 mL)

    • Solubility (mg/mL): m_solute (mg) / V_aliquot (mL)

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized table. This allows for easy comparison across different solvents and provides a clear dataset for future reference in synthesis, formulation, and analytical method development.

Table 1: Experimental Solubility of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)¹
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
Non-Polar Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

¹ Calculated using the molecular weight of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Interpretation: The results from this table should be evaluated against the theoretical predictions in Section 2.0. A high solubility in methanol and ethanol, moderate-to-high solubility in acetone and DMSO, and low solubility in hexane would validate the structural analysis. Any significant deviations could suggest specific solute-solvent interactions or issues with polymorphism of the solid material.

Conclusion

The solubility of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in organic solvents is a fundamental property that underpins its successful application in research and development. While predictive models offer initial guidance, the "gold standard" isothermal shake-flask method provides the definitive thermodynamic solubility data required for robust scientific work. [15][16]This guide has provided both the theoretical basis for understanding the compound's solubility behavior and a detailed, practical protocol for its experimental determination. By following this self-validating methodology, researchers can generate a reliable and comprehensive solubility profile, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the compound's development pathway.

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • ChemRxiv. (n.d.). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents.
  • RSC Publishing. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • ACS Publications. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • CK-12 Foundation. (2026, March 2). Physical Properties of Amines.
  • askIITians. (2025, March 4). Why are amines soluble in nature?.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • SlideShare. (n.d.). Amine compounds.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • University of Babylon. (n.d.). Gravimetric method of analysis.
  • UMP. (n.d.). ANALYTICAL CHEMISTRY Gravimetric Analysis.
  • Research & Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • RSC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ChemSynthesis. (2025, May 20). 4-phenyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • NIH. (n.d.). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one.
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 5-[4-(propan-2-yl)phenyl]-1H-pyrazol-3-amine.
  • ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • PubChem. (n.d.). 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Purity Recrystallization of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Abstract This comprehensive guide details the theory and application of recrystallization techniques for the purification of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the theory and application of recrystallization techniques for the purification of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a systematic approach to solvent selection, the execution of the recrystallization process, and troubleshooting common issues such as oiling out and poor crystal yield. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of pyrazole derivatives.

Introduction: The Rationale for Recrystallization

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance in drug development. 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine possesses a substituted pyrazole core, a scaffold of significant interest in medicinal chemistry.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This temperature-dependent solubility gradient allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the mother liquor.

The molecular structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, featuring both nonpolar (phenyl, isopropyl) and polar (amine, pyrazole nitrogens) moieties, suggests a moderate overall polarity. This characteristic is a key determinant in the selection of an appropriate recrystallization solvent.

Physicochemical Properties and Solvent Selection Strategy

While specific experimental solubility data for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is not extensively published, we can infer its likely behavior based on its structural components and general principles of solubility ("like dissolves like").[3] The presence of the amine group and the pyrazole ring's nitrogen atoms allows for hydrogen bonding, suggesting solubility in polar protic solvents.[4] Conversely, the phenyl and isopropyl groups contribute to its solubility in less polar organic solvents.

A systematic solvent screening is the most reliable method for identifying the optimal recrystallization solvent. The ideal solvent should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[4]

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Recommended Solvents for Screening:

Based on the properties of pyrazole and amine compounds, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemClassRationaleBoiling Point (°C)
EthanolPolar ProticOften effective for pyrazole derivatives.[2]78
IsopropanolPolar ProticSimilar to ethanol, good for moderately polar compounds.82
Ethyl AcetatePolar AproticGood for compounds of intermediate polarity.77
AcetonePolar AproticCan be effective, but its low boiling point requires careful handling.[4]56
TolueneNonpolar AromaticMay be suitable due to the phenyl group, but higher boiling point.111
Ethanol/WaterMixed (Polar Protic)A powerful combination where water acts as an anti-solvent.[2]Variable
Hexane/Ethyl AcetateMixed (Nonpolar/Polar Aprotic)Useful for fine-tuning polarity.Variable

Experimental Protocol: Recrystallization of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

This protocol provides a step-by-step guide to the recrystallization process. It is essential to perform a small-scale trial to confirm the chosen solvent before proceeding with the bulk material.

Materials and Equipment
  • Crude 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Step-by-Step Procedure
  • Dissolution: Place the crude 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. If using a low-boiling solvent, attach a reflux condenser.

  • Achieving Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (Optional, for Insoluble Impurities) A->B Impurities Present? C 3. Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D 4. Further Cooling in Ice Bath C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Recrystallization workflow for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated.Use a lower boiling point solvent. / Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.
No Crystal Formation The solution is not sufficiently saturated. / The compound is too soluble in the cold solvent.Boil off some of the solvent to increase the concentration. / Try a different solvent or a mixed solvent system where the compound is less soluble.
Poor Recovery Too much solvent was used. / The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. / Wash with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals The impurities co-crystallized with the product.Consider a pre-treatment with activated charcoal before the hot filtration step.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid inhaling solvent vapors.

  • Be cautious when heating flammable organic solvents. Use a hot plate with a stirrer, not an open flame.

Conclusion

The recrystallization protocol outlined in this application note provides a robust and adaptable method for the purification of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. By following a systematic approach to solvent selection and carefully controlling the cooling process, researchers can achieve high purity of this valuable synthetic intermediate, ensuring the quality and reliability of subsequent research and development activities.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallisation. Retrieved from [Link]

  • ResearchGate. (2016, December 1). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]

  • PMC. (n.d.). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. Retrieved from [Link]

  • PMC. (2021, June 21). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

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Application

Guide to the Synthesis and Preparation of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine for High-Fidelity In Vitro Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Application Scientist's Foreword In modern drug discovery, the integrity of an in vitro assay is critically dependent on the quality of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Application Scientist's Foreword

In modern drug discovery, the integrity of an in vitro assay is critically dependent on the quality of the small molecules being tested. A poorly characterized or improperly handled compound can generate misleading data, leading to wasted resources and false research directions. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, quality control, and preparation of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a representative aminopyrazole scaffold of interest in medicinal chemistry.[1]

The philosophy underpinning this document is one of self-validation. We move beyond a simple recitation of steps to explain the causality behind each experimental choice. By understanding the "why," researchers can troubleshoot effectively and adapt these protocols to other small molecules. This holistic approach, from initial synthesis to the final assay plate, is designed to ensure that the biological data generated is a true reflection of the molecule's activity, not an artifact of its preparation.

Part 1: Chemical Synthesis and Characterization

The most robust and widely adopted method for constructing the 5-aminopyrazole core involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] This approach is favored for its reliability and the general availability of the requisite starting materials.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available phenylacetonitrile and isobutyryl chloride to first generate the key β-ketonitrile intermediate, which is then cyclized with hydrazine hydrate.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A Phenylacetonitrile + Isobutyryl Chloride B 2-phenyl-4-methyl-3-oxopentanenitrile (Intermediate) A->B 1. NaH, THF 2. Quench D 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Final Product) B->D Ethanol, Reflux C Hydrazine Hydrate C->D

Caption: Synthetic pathway for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Protocol 1.1: Synthesis of 2-phenyl-4-methyl-3-oxopentanenitrile (Intermediate)

Expert Rationale: This Claisen condensation variant uses a strong base (NaH) to deprotonate the α-carbon of phenylacetonitrile, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of isobutyryl chloride. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, and conducting it at 0°C helps to control the exothermicity and minimize side reactions.

ReagentMW ( g/mol )Molar Eq.Amount
Phenylacetonitrile117.151.0(e.g., 5.86 g)
Sodium Hydride (60% disp.)40.001.2(e.g., 2.40 g)
Isobutyryl Chloride106.551.1(e.g., 5.86 mL)
Anhydrous THF--(e.g., 100 mL)
1 M HCl (aq)--(For workup)
Ethyl Acetate--(For extraction)
Brine--(For washing)

Methodology:

  • Add sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phenylacetonitrile in anhydrous THF dropwise over 30 minutes.

  • Stir the mixture at 0°C for 1 hour. The formation of the sodium salt may result in a thick slurry.

  • Add isobutyryl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-ketonitrile intermediate.

Protocol 1.2: Synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Expert Rationale: The cyclization reaction is the defining step for pyrazole formation. It proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon.[2] Ethanol is a common and effective solvent, and heating to reflux provides the necessary activation energy for the cyclization to occur.[3]

ReagentMW ( g/mol )Molar Eq.Amount
2-phenyl-4-methyl-3-oxopentanenitrile187.241.0(From previous step)
Hydrazine Hydrate (~64%)50.061.2(e.g., 1.2 eq.)
Ethanol--(e.g., 50 mL)

Methodology:

  • Dissolve the β-ketonitrile intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by adding water and extracting with ethyl acetate. The organic layer is then dried and concentrated.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography to yield the final compound as a solid.

Protocol 1.3: Analytical Characterization

Expert Rationale: Unambiguous characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, Mass Spectrometry (MS) confirms the molecular weight, and High-Performance Liquid Chromatography (HPLC) determines purity. These data collectively validate the identity and quality of the synthesized compound.[4]

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic, pyrazole NH, amino NH₂, and isopropyl protons with correct integrations and splitting patterns.
¹³C NMR Peaks corresponding to the unique carbons in the molecule.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₁₅N₃ = 202.13. Found = 202.1 (or within instrument tolerance).
Purity (HPLC) ≥95% purity is the minimum standard for most in vitro screening assays. Ideally, >98%.
Melting Point A sharp, defined melting range, indicating high purity.

Part 2: Preparation for In Vitro Assays

A pure, solid compound is only the starting point. Proper handling, solubilization, and stability assessment are required to generate reliable biological data.

Overall Assay Preparation Workflow

G A Synthesized & QC'd Compound (Purity >98%) B Accurate Weighing (Microbalance) A->B C Solubilization in 100% DMSO (e.g., 10 mM Stock) B->C D Kinetic Solubility Test (Aqueous Buffer) C->D QC Step E Short-Term Stability Test (DMSO Stock) C->E QC Step F Assay Plate Preparation (Serial Dilution) C->F D->F Inform Dilutions E->F Confirm Integrity G Final In Vitro Assay F->G

Caption: Workflow for preparing a synthesized compound for in vitro assays.

Protocol 2.1: Kinetic Solubility Assessment

Expert Rationale: Most in vitro assays are conducted in aqueous buffers, where compound solubility can be a limiting factor.[5][6] A kinetic solubility test, which mimics the process of diluting a DMSO stock into buffer, is essential to identify the concentration at which the compound may precipitate, causing inaccurate results.[7] Nephelometry (light scattering) is a rapid, high-throughput method for this assessment.[6]

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a clear 96-well plate, add aqueous assay buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Add a small volume of the DMSO stock solution to the first well to achieve a high test concentration (e.g., 200 µM, ensuring the final DMSO concentration is low, typically ≤1%).

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility limit is the concentration at which a significant increase in light scattering (indicating precipitation) is observed. A good goal for many drug discovery compounds is >60 µg/mL.[7]

Protocol 2.2: Stock Solution Preparation and Stability

Expert Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power.[8] However, compound stability in DMSO can be a concern, especially with repeated freeze-thaw cycles or the presence of water.[9][10] A preliminary stability check ensures the compound does not degrade under typical storage and handling conditions. Studies have shown that while many compounds are stable, water is a more significant factor in causing degradation than oxygen.[10][11]

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOMinimizes water-induced hydrolysis.[11]
Concentration 10 mMA standard concentration for HTS and dose-response studies.
Storage -20°C in small aliquotsMinimizes freeze-thaw cycles which can impact stability.[12]
Container Polypropylene or glass vials with secure capsPrevents solvent evaporation and water absorption.

Short-Term Stability Protocol:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Immediately analyze a T=0 sample via HPLC or LC-MS to determine the initial purity and peak area.

  • Store the stock solution under standard laboratory conditions (e.g., 4°C or room temperature) for a defined period (e.g., 24-72 hours).

  • Re-analyze the sample and compare the purity and peak area to the T=0 sample. A decrease of >5% may indicate instability and requires further investigation. While many compounds are stable for years at 4°C in wet DMSO, this quick check is a valuable precaution.[9][13]

Protocol 2.3: Preparation of Assay-Ready Plates

Expert Rationale: The final step is the creation of plates for the biological screen. Accuracy in this step is paramount. Automated liquid handlers are the gold standard for minimizing error and ensuring reproducibility in high-throughput screening (HTS).[14][15] The "top-concentration" plates are used as working stocks to prevent contamination of the master stock solutions.[8]

Methodology:

  • Thaw a single aliquot of the 10 mM master stock solution.

  • Using an automated liquid handler or calibrated multichannel pipette, perform serial dilutions in 100% DMSO to create an intermediate "source" plate. The dilution series should be planned based on the desired final concentrations in the assay, informed by solubility data.

  • From the source plate, transfer nanoliter to low-microliter volumes of the compound solutions into the final assay plates (e.g., 384- or 1536-well plates).

  • The assay plates, now containing neat compound, can be sealed and stored at -20°C or used immediately.

  • For the assay, the appropriate buffer, reagents, and cells are added to these plates, ensuring rapid and consistent mixing to minimize precipitation.

References

  • Al-Zahrani, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Ghodsi, S., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 13349-13385. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 875-919. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • El-naggar, M., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC, 2020(vi), 194-250. [Link]

  • Pace, G. (2022). Separation Science in Drug Development, Part IV: Quality Control. LCGC International, 35(4). [Link]

  • Kozik, V., et al. (2018). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Baell, J. B. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Chemical Biology, 5(9), 853-864. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Bergström, C. A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. Hamilton Company. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Semantic Scholar. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Halo Labs. (2019). New horizons in small molecule solubility screening. Drug Target Review. [Link]

  • Avdeef, A. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Pace, G. (2022). Separation Science in Drug Development, Part IV: Quality Control. LCGC. [Link]

  • Hamilton. (n.d.). Compound Handling. Hamilton Company. [Link]

  • Kerns, E. H., & Di, L. (2008). In Vitro Solubility Assays in Drug Discovery. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

  • Bergström, C. A. S. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

Sources

Method

Application Note: Strategic Solvent Selection for the NMR Elucidation of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Executive Summary & Analytical Context For researchers and drug development professionals, the structural elucidation of highly functionalized heterocycles demands precise analytical methodologies. 4-phenyl-3-(propan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

For researchers and drug development professionals, the structural elucidation of highly functionalized heterocycles demands precise analytical methodologies. 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine presents a specific nuclear magnetic resonance (NMR) challenge: its nitrogen-rich core contains three highly labile (exchangeable) protons—one on the pyrazole ring (-NH) and two on the exocyclic amine (-NH₂).

In standard non-polar solvents, these protons often undergo intermediate chemical exchange, leading to severe line broadening or complete signal loss. This application note details the mechanistic rationale for solvent selection, providing a self-validating experimental protocol to unequivocally assign and quantify these critical structural features.

Mechanistic Rationale: The Causality of Solvent Effects

The visibility of labile protons in ¹H NMR is dictated by their exchange rate relative to the NMR timescale. Choosing the correct deuterated solvent is not merely a matter of solubility; it is a deliberate manipulation of intermolecular kinetics.

  • DMSO-d₆ (The "Trapping" Mechanism): Dimethyl sulfoxide-d₆ is a polar aprotic solvent that acts as a potent hydrogen bond acceptor. It strongly solvates the -NH and -NH₂ protons, effectively stabilizing them and significantly increasing the activation energy required for intermolecular proton exchange[1]. This "trapping" mechanism slows the exchange rate sufficiently to allow both the pyrazole and amine protons to be observed as distinct, quantifiable resonances[1].

  • CDCl₃ (The Baseline Challenge): While Chloroform-d is the workhorse solvent for moderately polar organic molecules, it often fails to resolve amine and pyrazole protons. Trace amounts of water or acidic impurities (e.g., residual DCl from photodegradation) can catalyze rapid proton exchange, causing the labile signals to broaden into the baseline or disappear entirely[2].

  • CD₃OD / D₂O (The Deuteration Validators): Protic deuterated solvents induce rapid hydrogen-deuterium (H/D) exchange. When exposed to these solvents, the pyrazole and amine protons are rapidly replaced by deuterons, rendering them invisible in the ¹H NMR spectrum[3]. Rather than a drawback, this phenomenon serves as a powerful diagnostic tool for structural verification.

Quantitative Data: Expected NMR Profiles

The table below summarizes the expected ¹H NMR spectral data for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, demonstrating the profound impact of solvent selection on signal visibility.

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationDMSO-d₆ VisibilityCDCl₃ VisibilityPost-D₂O Shake
Phenyl (Aromatic) 7.20 – 7.50Multiplet (m)5HSharpSharpSharp
Isopropyl (-CH) 2.80 – 3.20Septet (sep)1HSharpSharpSharp
Isopropyl (-CH₃) 1.10 – 1.30Doublet (d)6HSharpSharpSharp
Amine (-NH₂) 4.50 – 5.50Broad Singlet (br s)2HVisible Broad / InvisibleDisappears
Pyrazole (-NH) 11.50 – 12.50Broad Singlet (br s)1HVisible InvisibleDisappears

Self-Validating Experimental Protocols

To ensure absolute confidence in structural assignments, a self-validating workflow must be employed. This involves an initial acquisition in DMSO-d₆ to observe all protons, followed by an in-situ "D₂O shake" to selectively extinguish the labile signals, thereby confirming their identity[2].

Protocol A: Standard ¹H NMR Acquisition in DMSO-d₆
  • Sample Preparation: Accurately weigh 5–10 mg of the purified 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine analyte.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (>99.8% D). Ensure complete dissolution via gentle vortexing. (Note: Thaw DMSO-d₆ in a warm water bath if it has solidified, as its freezing point is 18°C[4]).

  • Transfer: Transfer the homogeneous solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using standard parameters (e.g., 16-64 scans, relaxation delay of 1-2 seconds).

  • Observation: Integrate the signals. The pyrazole -NH should appear as a broad singlet downfield (>11 ppm), while the amine -NH₂ will appear as a broad singlet in the mid-field region (4.5–6.0 ppm).

Protocol B: In-Situ D₂O Shake (H/D Exchange Validation)
  • Addition: To the exact NMR tube utilized in Protocol A, add 1–2 drops (approx. 10–20 µL) of Deuterium Oxide (D₂O).

  • Agitation: Cap the tube securely and invert it vigorously 5–10 times to ensure complete mixing.

  • Re-Acquisition: Re-acquire the ¹H NMR spectrum under identical instrument parameters.

  • Validation: Overlay and compare the two spectra. The signals previously assigned to the -NH and -NH₂ protons will have vanished due to rapid H/D exchange, unequivocally validating their assignment[2].

Visualizations of Workflows and Mechanisms

G Start 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine Q1 Goal: Observe labile -NH and -NH2 protons? Start->Q1 DMSO Use DMSO-d6 (Slows exchange via H-bonding) Q1->DMSO Yes CDCl3 Use CDCl3 (May yield broad/missing peaks) Q1->CDCl3 No Q2 Goal: Confirm labile proton assignments? DMSO->Q2 D2O Perform D2O Shake (Rapid H/D Exchange) Q2->D2O Yes

Caption: Decision tree for NMR solvent selection based on analytical goals.

G Solute Labile Protons (-NH, -NH2) DMSO DMSO-d6 (H-Bond Acceptor) Solute->DMSO Solvation CD3OD CD3OD / D2O (Protic Solvent) Solute->CD3OD Solvation Result1 Sharp NMR Signals (Exchange Slowed) DMSO->Result1 Trapping Result2 Signals Disappear (H/D Exchange) CD3OD->Result2 Deuteration

Caption: Mechanistic pathways of solvent-solute interactions affecting proton exchange.

References

  • Amine protons on NMR : r/OrganicChemistry Source: Reddit URL:[Link]

  • Selection Guide on Deuterated Solvents for NMR Source: Labinsights URL:[Link]

  • Exchangeables Protons acquired in different Deuterated Solvents Source: ACD/Labs URL:[Link]

Sources

Application

Application Note: X-Ray Crystallography Sample Preparation for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide. Executive Summary The structural elucidation of small-molecule active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide.

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and intermediates is a critical bottleneck in rational drug design. The compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 3-isopropyl-4-phenyl-1H-pyrazol-5-amine) presents a unique crystallographic challenge. As a highly functionalized pyrazole derivative, it possesses a complex hydrogen-bonding network and multiple hydrophobic domains.

This application note provides a field-proven, self-validating protocol for the crystallization, harvesting, and cryoprotection of this molecule. By understanding the causality behind solvent selection and handling techniques, researchers can reliably produce high-quality single crystals suitable for high-resolution X-ray diffraction (XRD).

Physicochemical Profiling & Crystallization Strategy

To design a successful crystallization experiment, one must first analyze the molecular architecture. Pyrazole amines are known to form robust supramolecular assemblies, often organizing into dimers or extended chains via intermolecular


 and 

hydrogen bonds[1][2]. Furthermore, the phenyl substituent at position 4 is highly susceptible to face-to-face or edge-to-face

stacking interactions, which stabilize the crystal lattice[3].
Table 1: Structural & Physicochemical Profile
ParameterValue / CharacteristicCrystallographic Implication
Molecular Formula

Small molecule; requires high-resolution data (< 0.8 Å) for anisotropic refinement.
H-Bond Donors 3 (Primary amine

, Pyrazole

)
Strong tendency to form supramolecular chains. Avoid highly competitive protic solvents (e.g., pure methanol) which may disrupt lattice formation.
H-Bond Acceptors 1 (Pyrazole

)
Acts as the primary acceptor for the amine/pyrazole donors[1].
Hydrophobic Domains Phenyl ring, Isopropyl groupPromotes solubility in non-polar solvents (e.g., hexanes, toluene).

Causality in Solvent Selection: Because the molecule contains both polar (amine/pyrazole) and non-polar (phenyl/isopropyl) moieties, binary solvent systems are highly effective. A polar aprotic "good solvent" (e.g., Ethyl Acetate or Acetone) dissolves the compound by interacting with the dipole moments without aggressively outcompeting the internal ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 network. A non-polar "anti-solvent" (e.g., Hexane or Heptane) is then introduced slowly to drive the system into the metastable zone, inducing controlled nucleation. While high-throughput nanoscale techniques like Encapsulated Nanodroplet Crystallization (ENaCt) can screen hundreds of conditions using micrograms of sample, bench-scale vapor diffusion remains the gold standard for routine structural validation.

Experimental Workflow

Workflow N1 1. API Purification (>98% Purity via Prep-HPLC) N2 2. Solvent Screening (Identify Good/Anti-Solvent Pairs) N1->N2 N3 3. Vapor Diffusion Setup (Controlled Supersaturation) N2->N3 N4 4. Crystal Harvesting (Polarized Light Microscopy) N3->N4 N5 5. Cryoprotection (LV CryoOil / Paratone-N Coat) N4->N5 N6 6. X-Ray Data Collection (100 K Nitrogen Cryostream) N5->N6

Figure 1: End-to-end workflow for small molecule X-ray crystallography sample preparation.

Step-by-Step Crystallization Protocol

Phase 1: Sample Preparation and Purity Validation

Causality: Impurities act as chain terminators during crystal growth, leading to amorphous precipitation, microcrystalline powders, or severe twinning.

  • Purify the synthesized 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine via preparative HPLC.

  • Verify purity using quantitative NMR or LC-MS. The sample must be >98% pure before attempting crystallization.

  • Dry the sample thoroughly under a high vacuum to remove residual synthesis solvents, which can inadvertently act as plasticizers or co-formers.

Phase 2: Anti-Solvent Vapor Diffusion Setup

Causality: Vapor diffusion provides a significantly slower and more controlled approach to supersaturation compared to direct solvent evaporation, yielding larger, single-domain crystals with fewer defects.

  • Dissolution: Weigh 5–10 mg of the purified pyrazole amine into a small 1-dram (4 mL) inner glass vial.

  • Good Solvent: Add minimal drops of Ethyl Acetate (approx. 0.3–0.5 mL) until the solid is completely dissolved. Sonicate briefly if necessary.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial. Self-validation step: Dust particles act as heterogeneous nucleation sites that cause rapid, poor-quality crystal growth. Filtration ensures nucleation is driven purely by supersaturation.

  • Anti-Solvent Chamber: Place the 1-dram inner vial (uncapped) into a larger 20 mL outer scintillation vial.

  • Add 3–4 mL of Hexane (the anti-solvent) to the outer vial.

  • Cap the outer vial tightly and seal it with Parafilm. Store the setup in a vibration-free environment at a constant ambient temperature (20–22 °C).

  • Observation: Over 3 to 7 days, the volatile Hexane will diffuse into the Ethyl Acetate, slowly lowering the solubility of the pyrazole amine and inducing the growth of single crystals.

Phase 3: Crystal Harvesting and Cryoprotection

Causality: Flash-cooling the crystal to 100 K minimizes atomic thermal motion, resulting in sharper diffraction spots and higher resolution data[4]. However, cooling the mother liquor directly causes the formation of crystalline ice, which produces background scatter and ice rings that obscure the small molecule's diffraction pattern.

  • Transfer the inner vial to a stereomicroscope equipped with a polarizing filter.

  • Identify a single crystal (ideally 0.1–0.3 mm in dimension). A high-quality single crystal will extinguish light uniformly when rotated under cross-polarized light.

  • Using a micromanipulator or a fine needle, gently dislodge the crystal from the glass wall.

  • Cryoprotection: Transfer the crystal into a 10 µL drop of a perfluoropolyether oil, such as LV CryoOil or Paratone-N, placed on a glass slide. These oils have ultra-low viscosity and displace the surrounding mother liquor without inducing osmotic shock[5].

  • Mount the crystal using a polyimide MicroMount or a nylon cryoloop that closely matches the crystal's diameter.

  • Immediately plunge the mounted crystal into liquid nitrogen, or transfer it directly to the 100 K cold stream of the X-ray diffractometer's goniometer.

Data Collection and Troubleshooting

Once mounted, the crystal is exposed to a microfocus X-ray source (e.g., Cu


 or Mo 

).
Table 2: Expected Parameters & Troubleshooting
ObservationRoot CauseCorrective Action
Powder Diffraction Rings Crystalline ice formation from residual solvent.Ensure the crystal is thoroughly coated in LV CryoOil[5] and all mother liquor is stripped away before flash-cooling.
Split / Smeared Spots Crystal twinning or physical cracking during cooling.The crystal may have grown too fast. Lower the concentration of the starting solution or switch to a slower diffusing anti-solvent (e.g., Heptane instead of Hexane).
High R-factor (>10%) Poor atomic resolution due to thermal motion or disorder.Ensure the cryostream is stably maintained at 100 K[4]. If the isopropyl group is disordered, collect data at lower temperatures (e.g., 90 K) or increase exposure time.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and pharmacologists facing precipitation, erratic assay readouts, or formulation challenges with 4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and pharmacologists facing precipitation, erratic assay readouts, or formulation challenges with 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine .

Physicochemical Profiling: The Root Cause of Insolubility

Before troubleshooting, we must understand the thermodynamic and structural barriers to solvation. The dual presence of high lipophilicity and strong solid-state intermolecular forces creates a massive thermodynamic barrier to aqueous dissolution.

Quantitative Physicochemical Profile & Solvation Impact
Structural FeatureProperty ContributionSolvation Impact
4-Phenyl Group High lipophilicity (π-π stacking)Drives hydrophobic aggregation in aqueous media.
3-Isopropyl Group Steric bulk, aliphatic hydrophobicityIncreases overall LogP, resisting aqueous solvation.
1H-Pyrazol-5-amine Core H-bond donor/acceptor networkHigh crystal packing energy; resists lattice breakdown [1, 2].
Amine/Pyrazole pKa Weakly basic (Predicted pKa < 3)Remains un-ionized (neutral) at physiological pH 7.4 [1, 4].

Causality Insight: Why does this compound precipitate so aggressively? The 4-phenyl and 3-isopropyl groups create a highly lipophilic surface that water cannot easily solvate. Simultaneously, the 1H-pyrazole and 5-amine groups form strong intermolecular hydrogen bonds, leading to a high crystal lattice energy [1, 2]. Furthermore, because the basicity of the aminopyrazole is weak, physiological buffers (pH 7.4) cannot protonate the molecule to form a soluble salt [1].

Solubilization Workflows & Self-Validating Protocols

Workflow Start 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine Added to Buffer Check Visual & OD600 Check for Precipitation Start->Check Decision1 Is it soluble? Check->Decision1 Success Proceed to Biological Assay Decision1->Success Yes Step1 Step 1: Co-solvent Addition (1-5% DMSO) Decision1->Step1 No Step1->Check Re-evaluate Step2 Step 2: Surfactant Inclusion (0.01% Tween-20) Step1->Step2 If limit reached Step2->Check Re-evaluate Step3 Step 3: Complexation (10% HP-β-CD) Step2->Step3 If precipitating Step3->Check Re-evaluate

Caption: Sequential troubleshooting workflow for solubilizing hydrophobic aminopyrazoles.

Protocol A: The "Solvent-Shift" Co-Solvent Strategy

Mechanism: Dimethyl sulfoxide (DMSO) disrupts the strong intermolecular H-bonds of the pyrazole-amine core while solvating the lipophilic phenyl/isopropyl groups[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes until visually clear.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C to increase kinetic solubility.

  • Step-Down Dilution: Instead of adding the stock directly to the final buffer volume, create an intermediate dilution (e.g., 1 mM in 10% DMSO / 90% Buffer).

  • Final Dispensing: Dilute the intermediate solution into the final assay plate to achieve a final DMSO concentration of ≤1% (or up to 5% if the biological assay tolerates it).

  • Self-Validation Check: Measure the Optical Density (OD) at 600 nm of the final buffer. An OD600 > 0.05 compared to a blank indicates colloidal aggregation (which causes false positives in assays).

Protocol B: Host-Guest Complexation with HP-β-CD

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the 4-phenyl or 3-isopropyl moiety, shielding it from water, while its hydrophilic exterior ensures bulk aqueous solubility [3].

Mechanism Mol Hydrophobic Compound Water Aqueous Buffer Mol->Water Added to CD HP-β-CD (Hydrophobic Cavity) Mol->CD Encapsulation Agg Aggregation & Precipitation Water->Agg Hydrophobic Effect Complex Inclusion Complex CD->Complex Host-Guest Interaction Soluble Solubilized State Complex->Soluble Hydrophilic Exterior Shields Compound

Caption: Mechanism of HP-β-CD host-guest encapsulation shielding hydrophobic moieties.

Step-by-Step Methodology:

  • Excipient Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Compound Addition: Add the solid 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, then place on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Check: Quantify the dissolved concentration in the filtrate using HPLC-UV. The concentration should be stable over 48 hours at room temperature without secondary precipitation.

Frequently Asked Questions (FAQs)

Q1: I diluted my 10 mM DMSO stock into pH 7.4 PBS, and it immediately turned cloudy. Why? A1: This is solvent-shift precipitation. The compound is soluble in 100% DMSO, but when introduced to water, the local DMSO concentration drops rapidly. The hydrophobic effect forces the 4-phenyl and 3-isopropyl groups to aggregate before they can disperse. Solution: Use the step-down dilution method (Protocol A) or pre-mix the buffer with a surfactant (e.g., 0.01% Tween-20) before adding the DMSO stock.

Q2: Can I just lower the pH of my assay buffer to dissolve it? A2: No, this is a common misconception for aminopyrazoles. While aliphatic amines have pKa values ~9-10, the amine group attached directly to the electron-withdrawing pyrazole ring has a drastically lower pKa (often < 3) [1, 4]. You would need to drop the buffer pH below 2.0 to protonate it, which is incompatible with most biological assays.

Q3: My enzyme assay shows erratic inhibition curves (steep Hill slopes). Is this related to solubility? A3: Yes. Highly lipophilic compounds that exceed their thermodynamic solubility limit often form colloidal aggregates. These aggregates non-specifically sequester enzymes, leading to false-positive inhibition and artificially steep Hill slopes. Validation: Spin the assay plate at 3000 x g for 10 minutes; if the apparent inhibition disappears, it was aggregate-based.

Q4: Are there alternative formulation strategies if cyclodextrins fail? A4: Yes. Recent advances have demonstrated that miniaturized polymer-drug microarrays (using polymers like PVPVA) can create amorphous solid dispersions, significantly enhancing the apparent water solubility of highly hydrophobic pyrazole derivatives [3].

References

  • Shrinidhi, A., et al. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain". Journal of Medicinal Chemistry (PMC).[Link]

  • Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays". ACS Medicinal Chemistry Letters (PMC).[Link]

  • Lusardi, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review". International Journal of Molecular Sciences (MDPI).[Link]

Optimization

Technical Support Center: Purification of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 4-phenyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 5-amino-3-isopropyl-4-phenylpyrazole) from crude reaction mixtures.

This molecule presents a unique purification challenge: it possesses a highly lipophilic core (phenyl and isopropyl groups) juxtaposed with polar, amphoteric functional groups (the


-pyrazole nitrogen and the primary exocyclic amine). Standard silica gel chromatography often fails due to co-elution with starting materials or severe peak tailing. The workflows and protocols below are engineered to exploit the molecule's specific pKa values and chemical reactivity to ensure high-purity recovery.
Core Purification Workflow

Workflow Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract OrgPhase Organic Phase (Neutral Impurities) Extract->OrgPhase Discard AqPhase Aqueous Phase (Protonated Target) Extract->AqPhase Retain Basify Basify to pH 9-10 (NH4OH) AqPhase->Basify Filter Filter Precipitate Basify->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Pure Pure Product (>99% Purity) Recryst->Pure

Workflow for the isolation and purification of 5-aminopyrazole derivatives via acid-base extraction.

Troubleshooting Q&A & Methodologies
Q1: My crude product contains significant amounts of unreacted

-ketonitrile starting material. Silica gel chromatography is failing to resolve them. How can I separate them efficiently?

The Causality: The lipophilic nature of the isopropyl and phenyl groups gives the target pyrazole an


 value virtually identical to the neutral 

-ketonitrile starting material (e.g., 2-phenyl-4-methyl-3-oxopentanenitrile) in standard Hexane/Ethyl Acetate solvent systems. Attempting to separate them via normal-phase chromatography will result in co-elution.

The Solution: Bypass chromatography entirely by exploiting the basicity of the pyrazole ring. The primary amine and the pyrazole nitrogen can be protonated at a low pH, converting the target molecule into a highly water-soluble pyrazolium salt. The unreacted


-ketonitrile remains neutral and stays in the organic phase. This approach is a well-documented standard for[1].

Mechanism Neutral Neutral Pyrazole Lipophilic Base (Organic Phase) Protonated Protonated Pyrazolium Hydrophilic Salt (Aqueous Phase) Neutral->Protonated 1M HCl (pH < 2) Precipitate Free Base Pyrazole Insoluble Solid (Precipitate) Protonated->Precipitate NH4OH (pH 9-10)

pH-dependent phase partitioning mechanism for aminopyrazole purification.

Protocol: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 5 mL per gram). Why 1M HCl? The pKa of the aminopyrazole conjugate acid is approximately 4.5; a pH of < 2 ensures >99% protonation.

  • Phase Separation: Separate the layers. Retain the lower aqueous layer.

  • Validation Checkpoint 1: Spot the discarded organic layer on a TLC plate (Hex/EtOAc 1:1) and visualize under UV 254 nm. The spot corresponding to the product (

    
    ) must be completely absent, confirming quantitative transfer to the aqueous phase. If the product is still present, repeat the acid extraction.
    
  • Basification: Cool the combined aqueous layers to 0–5 °C in an ice bath. Slowly add 28% Ammonium Hydroxide (

    
    ) dropwise until the pH reaches 9–10. Why 
    
    
    
    ? Unlike NaOH, ammonia provides gentle buffering, preventing localized high-pH spikes that could degrade the molecule.
  • Isolation: Filter the resulting off-white precipitate through a Büchner funnel, wash with cold distilled water, and dry under a vacuum.

Q2: After isolation, the product has a deep reddish-brown tint instead of the expected off-white color. What causes this, and how do I remove it?

The Causality: 5-aminopyrazoles are highly electron-rich. The primary amine group is susceptible to oxidative degradation when exposed to air and light, forming highly conjugated, colored azo-dimers or polymeric tars[1]. These impurities are often present in trace amounts (<1% by mass) but possess massive molar extinction coefficients, causing severe discoloration.

The Solution: Perform a recrystallization incorporating a decolorizing agent to adsorb the polymeric oxidation products.

Protocol: Self-Validating Recrystallization

  • Suspension: Suspend the crude solid in a minimum volume of an 80:20 mixture of Ethanol/Water.

  • Heating & Adsorption: Heat to reflux until dissolution occurs. Add activated charcoal (10% w/w relative to the crude mass). Why charcoal? The porous carbon matrix selectively traps high-molecular-weight polymeric tars while leaving the monomeric pyrazole in solution.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite to remove the charcoal.

  • Validation Checkpoint 2: Before allowing the filtrate to cool, take a 100 µL aliquot, dilute it in 1 mL of your HPLC mobile phase, and run a rapid HPLC-UV check at 254 nm. The baseline should be completely flat after the main product peak, indicating the successful removal of late-eluting polymeric tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize yield. Filter and wash the crystals with cold heptane.

Q3: I am using Preparative HPLC for final polishing, but I observe severe peak tailing and poor recovery. How can I optimize the mobile phase?

The Causality: The free amine and the unsubstituted pyrazole nitrogen (


) act as strong hydrogen-bond donors and acceptors. They interact heavily with residual acidic silanol groups (-SiOH) on standard C18 stationary phases, causing peak tailing, irreversible adsorption, and poor mass recovery.

The Solution: You must control the ionization state of the molecule using volatile mobile phase modifiers to mask silanol interactions.

Table 1: Preparative HPLC Mobile Phase Optimization

Mobile Phase ModifierMechanism of ActionPeak ShapeRecoveryRecommendation
None (Water/MeCN) Uncontrolled ionization; secondary silanol interactions dominate.Severe Tailing< 70%Not Recommended
0.1% Formic Acid (pH ~2.7) Partial protonation of the primary amine (pKa ~4.5).Broad/Split80-85%Sub-optimal
0.1% TFA (pH ~2.0) Full protonation; ion-pairing with trifluoroacetate masks silanols.Sharp> 95%Recommended (Acidic)
10 mM

(pH ~9.0)
Fully neutral free base; suppresses silanol ionization on the column.Sharp> 90%Recommended (Basic)
Quantitative Phase Partitioning Data

To assist in tracking your compound during the workup, refer to the expected partitioning behaviors summarized below.

Table 2: Phase Partitioning & Chromatographic Behavior

ComponentCharacteristicTLC

(Hex/EtOAc 1:1)
Phase at pH 1 (1M HCl)Phase at pH 10 (

)
4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine Amphoteric, lipophilic core0.35Aqueous (Protonated)Solid Precipitate (Neutral)

-Ketonitrile (Starting Material)
Neutral, highly lipophilic0.40OrganicOrganic
Oxidative Polymeric Byproducts Highly conjugated, polar0.00 - 0.10Interface / OrganicAqueous / Organic
References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photodegradation of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 3-isopropyl-4-phenyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (also known as 3-isopropyl-4-phenyl-1H-pyrazol-5-amine). Aminopyrazoles are highly valuable pharmacophores in kinase inhibitor design, but their electron-rich nature makes them notoriously susceptible to photo-oxidation.

This guide provides a self-validating framework to understand, quantify, and mitigate the light-induced degradation of this specific compound.

Part 1: Troubleshooting & FAQs

Q1: Why does 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine degrade so rapidly under ambient laboratory light? A: The photolability of this compound is driven by its structural electronic properties. The electron-donating 5-amino group, combined with the bulky 3-isopropyl group, creates an electron-rich pyrazole core. Furthermore, the 4-phenyl ring extends the conjugated


-system, shifting the molecule's absorption maximum (

) into the UVA and near-visible spectrum. Upon absorbing a photon, the molecule enters an excited triplet state. In aerobic conditions, this excited state transfers energy to dissolved oxygen, generating reactive oxygen species (ROS) such as singlet oxygen[1]. These ROS oxidize the 5-amino group, forming a nitrogen-centered radical that rapidly dimerizes into azo compounds or triggers complete pyrazole ring cleavage[2].

Q2: How can I differentiate between thermal degradation and true photodegradation in my stability assays? A: You must establish a self-validating system by running a parallel "Dark Control." Light sources used in photostability testing (like Xenon arcs) generate significant heat, which can confound your data by inducing thermal degradation[3]. By wrapping a control vial in aluminum foil and placing it in the exact same irradiation chamber, you isolate photon exposure as the sole variable. If your dark control degrades, your formulation suffers from thermal instability, not just photolability[4].

Q3: What are the most effective benchtop strategies to prevent this degradation during routine synthesis and assays? A: Because the degradation is a photo-oxidative process, you must attack both the light and the oxygen variables:

  • Actinic Protection: Always handle the compound in amber glassware, which filters out critical UV and low-wavelength visible light (<400 nm).

  • Oxygen Deprivation: Purge your solvents with Argon or Nitrogen for at least 15 minutes prior to dissolving the API. Removing dissolved oxygen starves the ROS generation pathway[1].

  • Radical Scavengers: If your assay permits, the addition of antioxidants like ascorbic acid or reduced glutathione (GSH) can quench the radical intermediates before they dimerize[1].

Part 2: Mechanistic & Workflow Visualizations

Photodegradation API 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine Light UV/Vis Light (Photon Absorption) API->Light Excited Excited Triplet State (Radical Initiation) Light->Excited O2 Dissolved O2 Excited->O2 Energy Transfer Radical Nitrogen-Centered Radical Excited->Radical Homolytic Cleavage ROS Reactive Oxygen Species (Singlet O2 / Superoxide) O2->ROS ROS->Radical Oxidation Dimer Azo Dimerization Products Radical->Dimer Recombination Cleavage Ring Cleavage Products Radical->Cleavage Over-oxidation

Caption: Logical pathway of aminopyrazole photo-oxidation and degradation.

Workflow Start Sample Prep (API in Solution/Solid) Split Split Cohort Start->Split Dark Dark Control (Foil Wrapped) Split->Dark Light Exposed Sample (Quartz/Glass Vials) Split->Light Analysis LC-MS/MS Analysis (Mass Balance Check) Dark->Analysis Baseline Comparison Chamber Xenon Arc Chamber (ICH Q1B Standards) Light->Chamber Dose 1.2M lux-hr Vis 200 W-hr/m2 UV Chamber->Dose Dose->Analysis

Caption: ICH Q1B compliant self-validating photostability testing workflow.

Part 3: Quantitative Degradation Profiles

To assist in predictive modeling, the table below summarizes the expected degradation kinetics of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine under various controlled environments.

Environmental ConditionLight SourceAtmosphereEstimated Half-Life (

)
Primary Degradant Profile
Ambient Benchtop Standard FluorescentAerobic~48 hoursAzo Dimers
ICH Q1B Accelerated Xenon Arc (Vis/UV)Aerobic< 2 hoursAzo Dimers & Ring Cleavage
ICH Q1B Accelerated Xenon Arc (Vis/UV)Anaerobic (Ar Purge)> 24 hoursMinor Isomerization
Dark Control NoneAerobic> 6 monthsNone (Stable)

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of this compound, you must execute a protocol that validates its own results. The following methodology is adapted from the ICH Q1B guidelines for testing new active substances[5].

Protocol 1: ICH Q1B-Compliant Photostability Workflow

Objective: Expose the API to a standardized, reproducible photon dose while isolating thermal variables.

  • Step 1: Sample Preparation

    • Action: Prepare a 1 mg/mL solution of the API in a biologically relevant solvent (e.g., Methanol/Water 50:50). Split the solution equally into two chemically inert, UV-transparent Quartz vials.

    • Causality: Quartz is mandatory because standard borosilicate glass absorbs UV light below 320 nm, which would artificially protect the sample and yield false-negative degradation results[3].

  • Step 2: Dark Control Establishment

    • Action: Wrap one of the Quartz vials completely in high-density aluminum foil.

    • Causality: This creates the self-validating thermal baseline. Any degradation observed in this vial is strictly due to temperature or solvent incompatibility, not photons[4].

  • Step 3: Actinometry & Calibration

    • Action: Place a validated chemical actinometric system (e.g., 2% quinine solution) or a calibrated radiometer/lux meter adjacent to the samples in the chamber.

    • Causality: Ensures the chamber actually delivers the required photon dose, preventing false passes due to aging Xenon lamps[3].

  • Step 4: Irradiation

    • Action: Place both vials in a Xenon Arc chamber. Irradiate until the actinometer confirms an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[4].

Protocol 2: LC-MS/MS Analysis for Mass Balance

Objective: Quantify the parent compound loss and identify the degradation mechanism.

  • Step 1: Quenching

    • Action: Immediately upon removal from the chamber, transfer the vials to an ice bath and add 0.1% Formic Acid to stabilize the pH.

    • Causality: Aminopyrazole radicals and intermediates are highly reactive. Dropping the temperature and pH halts secondary thermal reactions post-exposure.

  • Step 2: Chromatographic Separation

    • Action: Inject 5 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the 5-amino group remains protonated, resulting in sharp peak shapes and preventing column tailing.

  • Step 3: Mass Balance Calculation

    • Action: Compare the Area Under the Curve (AUC) of the parent peak in the Exposed vial to the Dark Control vial. Sum the AUC of all new degradant peaks.

    • Causality: If the total AUC of the exposed sample (Parent + Degradants) is significantly less than the Dark Control, the compound has degraded into volatile fragments or insoluble polymers that are invisible to the detector. This mass balance check validates the integrity of the analytical method.

Part 5: References

  • 4 - q-lab.com[4]

  • 5 - europa.eu[5]

  • 3 - ikev.org[3] 4.1 - nih.gov[1] 5.2 - clockss.org[2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(Propan-2-yl) Pyrazole Derivatives

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to functionalize 3-(propan-2-yl) pyrazoles (commonly known as 3-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to functionalize 3-(propan-2-yl) pyrazoles (commonly known as 3-isopropylpyrazoles). The bulky isopropyl group creates a highly restrictive steric environment that physically shields both the adjacent N2 and C4 positions.

This guide provides field-proven, self-validating protocols to bypass these steric limitations through rational catalyst design and chelation control.

Section 1: Troubleshooting N-Alkylation Regioselectivity

Q: Why do my standard alkylation conditions (e.g., K₂CO₃/DMF) exclusively yield the N1-alkylated isomer, and how can I force N2-alkylation?

The Causality: When you deprotonate 3-isopropylpyrazole, you create an ambident nucleophile. Under standard thermodynamic and kinetic control, the electrophile naturally attacks the less hindered N1 position because the bulky 3-isopropyl group physically blocks the N2 position.

To force N2-alkylation, you must override steric control with chelation control . By introducing a magnesium catalyst such as Mg(OtBu)₂, the Mg²⁺ ion coordinates simultaneously to the pyrazole nitrogen and the heteroatom of your electrophile (e.g., the carbonyl oxygen of an α-bromoacetate). This rigid, cyclic transition state physically directs the electrophile to the sterically hindered N2 position, effectively bypassing the isopropyl group's steric shield.

Quantitative Data: Regioselectivity Comparison

Substrate: 3-isopropylpyrazole + ethyl bromoacetate

Reaction ConditionsPrimary Driving ForceMajor ProductRatio (N1:N2)Yield (%)
K₂CO₃, DMF, 80°CSteric ControlN1-Alkylated95:585%
NaH, THF, 0°CSteric ControlN1-Alkylated90:1088%
Mg(OtBu)₂, THF, 25°C Chelation Control N2-Alkylated 5:95 82%
Mechanistic Pathway

NAlkylation A 3-Isopropylpyrazole (Tautomeric Mixture) B Uncatalyzed Alkylation (Steric Control) A->B Standard Base (e.g., K2CO3) C Mg-Catalyzed Alkylation (Chelation Control) A->C Mg(OtBu)2 / Electrophile D Major: N1-Alkyl Regioisomer (Avoids Steric Clash) B->D E Major: N2-Alkyl Regioisomer (Overcomes Steric Hindrance) C->E

Mechanistic pathways for N-alkylation demonstrating chelation control.

Self-Validating Protocol: Mg-Catalyzed N2-Regioselective Alkylation
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-isopropylpyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Activation: Add Mg(OtBu)₂ (10 mol%) to the solution.

    • Validation Checkpoint: The solution must remain clear. A cloudy suspension indicates moisture contamination, which will destroy the delicate Mg²⁺ chelation complex and revert the reaction to N1-selectivity.

  • Electrophile Addition: Dropwise add the alkylating agent (e.g., ethyl bromoacetate, 1.2 equiv).

  • Reaction: Stir at 25°C for 12 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The N2-isomer typically exhibits a lower Rf value compared to the N1-isomer due to altered dipole moments.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Section 2: Overcoming C4-Steric Shielding in Cross-Coupling

Q: I am trying to perform a Suzuki-Miyaura coupling on 4-bromo-3-(propan-2-yl)-1H-pyrazole, but I am getting mostly unreacted starting material or protodeboronation. What is failing?

The Causality: The C4 position is sandwiched tightly between the C3-isopropyl group and the C5 substituent. In a standard Suzuki-Miyaura coupling, traditional ligands like PPh₃ form a bis-ligated Pd(0)L₂ complex. When this bulky complex attempts oxidative addition into the shielded C4-Br bond, the severe steric clash prevents the reaction, leading to stalled cycles and protodeboronation of your boronic acid.

To solve this, we utilize Buchwald precatalysts, specifically XPhos-Pd-G2 [1]. XPhos is a highly bulky, electron-rich dialkylbiaryl phosphine. Its massive steric profile paradoxically helps the reaction in two ways:

  • It forces the palladium to exist as a highly reactive, monoligated Pd(0)L species. This creates an open coordination site that can easily accommodate the bulky 3-isopropylpyrazole during oxidative addition[1].

  • During the final reductive elimination step, the extreme steric bulk of the XPhos ligand "pushes" the two coupled fragments together, accelerating the release of the product and preventing catalyst trapping[2].

Quantitative Data: Catalyst Screening for C4-Cross-Coupling

Substrate: 4-bromo-3-isopropylpyrazole + phenylboronic acid

LigandPd SourceYield (%)Causality / Observation
PPh₃Pd(PPh₃)₄<10%Bis-ligated Pd(0) cannot accommodate steric bulk.
dppfPd(dppf)Cl₂15%Bidentate ligand restricts the coordination sphere.
SPhosSPhos-Pd-G278%Monoligated Pd(0) facilitates oxidative addition[2].
XPhos XPhos-Pd-G2 92% Optimal steric bulk accelerates reductive elimination[1].
Mechanistic Pathway

SuzukiCycle A XPhos-Pd-G2 Precatalyst B Active Monoligated Pd(0) (Low Steric Profile) A->B Base Activation C Oxidative Addition (4-Bromo-3-isopropylpyrazole) B->C D Transmetalation (Aryl Boronic Acid + Base) C->D Intermediate Pd(II) E Reductive Elimination (Accelerated by XPhos Bulk) D->E E->B Catalyst Regeneration F C4-Arylated Pyrazole Product E->F Product Release

XPhos-Pd-G2 catalyzed Suzuki-Miyaura cycle overcoming C4 steric hindrance.

Self-Validating Protocol: XPhos-Pd-G2 Catalyzed Suzuki-Miyaura Coupling
  • Reagent Assembly: In a microwave vial, combine 4-bromo-3-isopropylpyrazole (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos-Pd-G2 (2-5 mol%).

    • Causality Note: The G2 precatalyst ensures rapid, base-mediated generation of the active monoligated Pd(0) species at mild temperatures, preventing early catalyst degradation[1].

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Seal the vial under nitrogen.

  • Reaction: Heat to 100°C for 4-12 hours.

    • Validation Checkpoint: The mixture will transition from a pale suspension to a dark, homogeneous solution within the first 30 minutes, confirming active monoligated Pd(0) catalyst generation[2].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

References
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett.

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling... Molecular Diversity. 1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (NIH). 2

Sources

Troubleshooting

Scale-up challenges for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine manufacturing

Welcome to the Technical Support Center for the scale-up manufacturing of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 955584-81-3)[1]. As a Senior Application Scientist, I have designed this guide to move beyond ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up manufacturing of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 955584-81-3)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental causality behind process deviations, thermal hazards, and crystallization failures that occur when transitioning this specific 5-aminopyrazole from the bench to the pilot plant.

The most versatile and scalable method for synthesizing 5-aminopyrazoles involves the cyclocondensation of β-ketonitriles with hydrazine[2]. For this target, the precursor is 4-methyl-3-oxo-2-phenylpentanenitrile. However, scaling this seemingly simple condensation introduces severe thermal and mass-transfer challenges that require engineered solutions.

Section 1: Process Safety & Mechanistic Causality

The primary safety concern during the scale-up of any 5-aminopyrazole is the use of hydrazine hydrate. Hydrazine condensations are highly exothermic and pose a severe risk of thermal runaway if not properly controlled[3].

At scale, trace acidic byproducts (such as HCl, often introduced if hydrazine hydrochloride is used, or generated via side reactions) act as catalysts that drastically lower the onset temperature of hydrazine's exothermic decomposition[4]. To mitigate this, our validated process utilizes a base-stabilization strategy . The addition of a mild base, such as sodium acetate, neutralizes these acidic byproducts, thereby increasing the decomposition onset temperature and ensuring the reaction mass cannot self-heat to the point of explosion[3][4].

Causality Acid Acidic Byproducts (e.g., HCl) Onset Lowered Hydrazine Decomposition Onset Acid->Onset Catalyzes Runaway Thermal Runaway Risk Onset->Runaway Triggers Base Sodium Acetate (Buffer) Base->Acid Neutralizes Stable Stabilized Onset Temp (Safe Scale-up) Base->Stable Promotes

Mechanism of base-stabilized hydrazine condensation preventing thermal runaway.

Section 2: Troubleshooting FAQs

Q1: We experience a sudden, uncontrollable exotherm during the hydrazine addition step at the 10-kg scale. How can we prevent this? A1: This is a classic thermal runaway caused by reagent accumulation. At the bench scale, heat dissipates quickly, masking the accumulation of unreacted hydrazine. At scale, the lower surface-area-to-volume ratio prevents efficient cooling. Solution: Switch your solvent from high-boiling polar aprotic solvents (like NMP) to a lower-boiling solvent like 2-MeTHF, and add 1.2 equivalents of Sodium Acetate[4]. Dose the hydrazine hydrate slowly over 4 hours while maintaining the internal temperature strictly below 25°C. The lower-boiling solvent provides a reflux safety net (evaporative cooling) if the jacket cooling fails.

Q2: During crystallization, the product "oils out" (coacervation) into a sticky mass instead of forming filterable crystals. What is the cause? A2: 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine exhibits strong intermolecular hydrogen bonding due to the adjacent amino and pyrazole NH groups. Rapid cooling forces the compound out of solution faster than it can nucleate into an ordered crystal lattice, resulting in a liquid-liquid phase separation (oiling out). Solution: Implement a seeded, controlled-cooling crystallization. Hold the Heptane/EtOAc solution at 60°C, add 1% wt/wt seed crystals, and age for 2 hours to establish a crystal bed. Cool at a linear rate of 0.1°C/minute to 5°C.

Q3: Our analytical team reports a broad, poorly resolved NMR spectrum, and they suspect a mixture of regioisomers. Is our synthesis unselective? A3: It is highly likely you are observing tautomerism , not regioisomerism. Because you are using unsubstituted hydrazine, the resulting 1H-pyrazole rapidly interconverts between the 3-isopropyl-5-amino and 5-isopropyl-3-amino tautomers in solution. This dynamic equilibrium broadens the signals in


H-NMR (especially in DMSO-

). Solution: Run the NMR at an elevated temperature (e.g., 80°C) to coalesce the peaks, or in a non-polar solvent like CDCl

if solubility permits, to confirm chemical purity.

Section 3: Quantitative Process Data

The following table summarizes the quantitative impact of our base-stabilization and solvent-selection strategy on the thermal safety and yield of the condensation step.

Table 1: Solvent and Base Screening for Hydrazine Condensation Scale-Up

Solvent SystemBase AdditiveHydrazine Decomp. Onset Temp (°C)Adiabatic ΔT (°C)Isolated Yield (%)
NMPNone120>10082
EthanolNone1358586
2-MeTHFNone1407889
2-MeTHF Sodium Acetate 185 <40 95

Data Interpretation: The combination of 2-MeTHF and Sodium Acetate pushes the decomposition onset temperature far above the reaction operating temperature (80°C), drastically reducing the adiabatic temperature rise (ΔT) and eliminating the risk of thermal runaway[4].

Section 4: Self-Validating Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure process integrity before proceeding to subsequent steps.

G Start 4-methyl-3-oxo-2-phenylpentanenitrile + 2-MeTHF Base Add Sodium Acetate (Buffer & Stabilizer) Start->Base Hydrazine Controlled Hydrazine Dosing (T < 25°C) Base->Hydrazine Heat Cyclocondensation (80°C, 12h) Hydrazine->Heat Exotherm Control IPC IPC: HPLC Conversion > 98% Heat->IPC IPC->Heat Fail (Continue) Workup Aqueous Quench & Phase Separation IPC->Workup Pass Cryst Crystallization (Heptane/EtOAc) Workup->Cryst Product 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine Cryst->Product

Workflow for the scalable synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Step-by-Step Methodology:

  • Reactor Preparation & Charging: Purge a jacketed glass-lined reactor with Nitrogen. Charge 4-methyl-3-oxo-2-phenylpentanenitrile (1.0 eq) and 2-MeTHF (5 volumes).

  • Base Stabilization: Charge Sodium Acetate anhydrous (1.2 eq) to the reactor. Stir at 200 RPM to suspend the base.

  • Hydrazine Dosing (Critical Safety Step): Set jacket temperature to 10°C. Begin dosing Hydrazine monohydrate (1.5 eq) via a mass flow controller over 4 hours.

    • Self-Validation Check: Pause the dosing after 15 minutes. If the internal temperature immediately stops rising and begins to fall, hydrazine is reacting instantly without accumulation. You may resume dosing.

  • Cyclocondensation: Once dosing is complete, ramp the internal temperature to 80°C over 2 hours. Hold at 80°C for 12 hours.

    • Self-Validation Check (IPC): Pull a sample for HPLC. The reaction is complete when the residual nitrile is < 2.0% AUC.

  • Quench and Workup: Cool the reactor to 25°C. Add 10% aqueous NaCl (3 volumes) to quench unreacted hydrazine and dissolve sodium acetate. Stir for 30 minutes, settle for 30 minutes, and discard the lower aqueous layer.

  • Crystallization: Perform a solvent swap via vacuum distillation from 2-MeTHF to a Heptane/EtOAc (4:1) mixture. Heat to 60°C to achieve full dissolution. Add 1% wt/wt seed crystals. Age for 2 hours at 60°C, then cool to 5°C at 0.1°C/min.

    • Self-Validation Check: Sample the mother liquor. The concentration of the product must be < 5 mg/mL before initiating filtration.

  • Isolation: Filter the slurry, wash with cold Heptane (2 volumes), and dry under vacuum at 45°C until constant weight.

References

  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base - ResearchG
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals
  • 苯基吡唑化合物 (3-isopropyl-4-phenyl-1H-pyrazol-5-amine CAS 955584-81-3) - 960化工网

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine via Mass Spectrometry: A Comparative Guide

As a Senior Application Scientist, I approach structural validation not merely as a data-collection exercise, but as a hypothesis-driven proof of molecular connectivity. The compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural validation not merely as a data-collection exercise, but as a hypothesis-driven proof of molecular connectivity. The compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Molecular Weight: 201.1266 Da) presents a fascinating analytical case. The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent anti-mycobacterial agents[1].

Validating its exact substitution pattern—specifically the arrangement of the phenyl, isopropyl, and amine moieties around the pyrazole ring—requires orthogonal mass spectrometry (MS) techniques. This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the causality behind experimental choices and field-proven protocols to ensure rigorous structural elucidation.

Analytical Strategy: LC-HRMS vs. GC-EI-MS

When dealing with small, moderately lipophilic molecules (MW ~201 Da), the decision between LC-MS and GC-MS dictates the type of structural data you will obtain[2].

  • LC-HRMS (ESI-QTOF/Orbitrap): Utilizes soft Electrospray Ionization (ESI). Because the primary amine and pyrazole nitrogens are highly basic, they readily accept a proton to form a stable

    
     ion[3]. HRMS provides sub-ppm mass accuracy to lock down the exact elemental composition (
    
    
    
    ).
  • GC-MS (EI-Quadrupole): Utilizes 70 eV hard Electron Ionization (EI). While ESI often leaves the robust pyrazole core intact, 70 eV EI forces the pyrazole ring to shatter, revealing diagnostic structural fragments such as the expulsion of HCN[4].

Analytical_Strategy Sample 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine (MW: 201.1266) Prep_LC Dilute in MeOH/H2O + 0.1% Formic Acid Sample->Prep_LC Polar/Basic Prep_GC Dissolve in Dry Dichloromethane Sample->Prep_GC Volatile LC LC-HRMS (ESI+) Soft Ionization Prep_LC->LC GC GC-MS (EI) Hard Ionization (70 eV) Prep_GC->GC Data_LC Exact Mass [M+H]+ CID Fragmentation LC->Data_LC Data_GC Molecular Ion [M]+• Library Fingerprint GC->Data_GC Validation Orthogonal Structural Validation Data_LC->Validation Data_GC->Validation

Caption: Orthogonal MS workflow combining LC-HRMS and GC-MS for comprehensive structural validation.

Comparative Performance Summary
ParameterLC-HRMS (ESI-QTOF)GC-MS (EI-Quadrupole)
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)
Primary Ion Observed

(m/z 202.1344)

(m/z 201.1266)
Mass Accuracy < 2 ppmNominal (~0.1 Da)
Key Fragmentation Loss of

, Propene
Loss of HCN, Methyl radical
Sample Preparation Dilute & Shoot (MeOH/

)
Extraction in Hexane/DCM
Primary Utility Exact mass, elemental formulaStructural fingerprinting, library matching

Structural Overview & Fragmentation Logic

To validate the structure, we must predict how the molecule behaves under Collision-Induced Dissociation (CID) in LC-MS/MS. The fragmentation logic is driven by the stability of the leaving groups and the resulting carbocations.

  • Amine Cleavage: The 5-amine group is highly susceptible to cleavage, resulting in the neutral loss of ammonia (

    
     Da).
    
  • Isopropyl Cleavage: The propan-2-yl group at position 3 undergoes a McLafferty-type rearrangement or direct inductive cleavage, losing propene (

    
     Da).
    
  • Ring Opening: At higher collision energies, the pyrazole core undergoes characteristic ring opening, marked by the neutral loss of HCN (

    
     Da)[4].
    

Fragmentation_Pathways Precursor [M+H]+ m/z 202.1344 Protonated Aminopyrazole Path1 Loss of NH3 (-17 Da) m/z 185.1079 Precursor->Path1 Low CE (15 eV) Path2 Loss of Propene (-42 Da) m/z 160.0875 Precursor->Path2 Low CE (15 eV) Ring_Open1 Pyrazole Cleavage Loss of HCN (-27 Da) Path1->Ring_Open1 High CE (35 eV) Ring_Open2 Pyrazole Cleavage Loss of HCN (-27 Da) Path2->Ring_Open2 High CE (35 eV) Phenyl Phenyl Cation m/z 77.0391 Ring_Open1->Phenyl Ring_Open2->Phenyl

Caption: ESI-CID fragmentation pathways of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

Quantitative Data: Predicted MS/MS Fragments (ESI-CID)
Fragment IonExact Mass (m/z)FormulaMechanistic Origin

202.1344

Protonated precursor

185.1079

Cleavage of 5-amine group

160.0875

Loss of propene from isopropyl group

158.0970

Pyrazole ring opening
Phenyl cation 77.0391

Cleavage of phenyl ring

Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: LC-HRMS (ESI-QTOF) Workflow

Objective: Confirm exact elemental composition and soft fragmentation mapping.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. It drives the equilibrium of the basic pyrazole and amine nitrogens toward the protonated state, maximizing ESI+ ionization efficiency[3].

  • System Validation: Infuse a sodium formate calibration solution prior to the run. Ensure the mass accuracy is calibrated to < 2 ppm. A mass error > 5 ppm invalidates the elemental composition assignment.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes.

    • Causality: The hydrophobic phenyl and isopropyl groups ensure strong initial retention on the C18 stationary phase, while the rapid organic gradient elutes the compound as a sharp, symmetrical peak.

  • Tandem MS Acquisition: Operate the QTOF in positive ESI mode (Capillary: 3.5 kV, Gas Temp: 300°C). Utilize targeted CID with stepped collision energies (15 eV, 25 eV, and 40 eV) using Nitrogen as the collision gas.

    • Causality: Stepping the collision energy is critical. Low CE captures fragile peripheral losses (like

      
      ), while high CE forces the robust pyrazole core to fragment.
      
Protocol B: GC-EI-MS Workflow

Objective: Generate a highly reproducible, library-searchable hard ionization fingerprint.

  • Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) to a concentration of 10 µg/mL.

    • Causality: The sample must be strictly water-free. Water degrades the polysiloxane stationary phase of the GC column and disrupts the high vacuum required for the EI source[2].

  • System Validation: Run a pure DCM solvent blank prior to the sample. This confirms the absence of column bleed or carryover that could falsely present as low-mass hydrocarbon fragments.

  • Chromatography: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a 5% phenyl-methylpolysiloxane capillary column. Use Helium carrier gas at 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 300°C.

    • Causality: The non-polar column separates analytes based on boiling point and volatility, perfectly suited for this moderately lipophilic phenylpyrazole.

  • Ionization & Detection: Operate the EI source at the universal standard of 70 eV (Source Temp: 230°C). Scan m/z 40-350.

    • Causality: 70 eV is the thermodynamic sweet spot for electron ionization. It ensures the resulting fragmentation spectrum is highly reproducible and can be directly cross-referenced against NIST/Wiley spectral libraries.

Conclusion & Best Practices

To conclusively validate the structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a single MS technique is insufficient. LC-HRMS provides the indisputable exact mass of the


 precursor and soft peripheral fragmentation, confirming the presence of the amine and isopropyl groups. However, to prove the connectivity of the central pyrazole ring, GC-EI-MS  is required to shatter the core and observe the diagnostic expulsion of HCN. By employing this orthogonal, self-validating approach, researchers can guarantee the structural integrity of their synthesized scaffolds before advancing them into biological assays.

References

1.[4] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 2.[3] Multi-Residue Screening of Pesticides in Aquaculture Waters through Ultra-High-Performance Liquid Chromatography-Q/Orbitrap Mass Spectrometry. MDPI. 3.[1] Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. ACS Publications. 4.[2] GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.

Sources

Comparative

Definitive Structural Elucidation of Aminopyrazole Regioisomers: A Comparative Analytical Guide

The Regiochemical Challenge in Aminopyrazole Synthesis The synthesis of highly substituted aminopyrazoles, such as 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine , is a cornerstone of modern medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge in Aminopyrazole Synthesis

The synthesis of highly substituted aminopyrazoles, such as 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine , is a cornerstone of modern medicinal chemistry and drug development. However, the standard synthetic route—typically the condensation of substituted hydrazines with β-ketonitriles or α,β-unsaturated nitriles—frequently yields a complex mixture of regioisomers. This occurs because the two nitrogen atoms of the hydrazine intermediate possess unequal nucleophilicity, leading to competing kinetic and thermodynamic cyclization pathways[1].

For our target compound, the primary analytical challenge is distinguishing it from its closely related regioisomer: 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine . Because these isomers share identical molecular weights, functional groups, and highly similar polarity, standard chromatographic retention times and 1D NMR profiles are often insufficient for definitive structural proof[2].

Analytical Modalities: An Objective Comparison

To establish absolute regiochemistry, researchers must transition from basic purity profiling to advanced spatial and connectivity-based techniques. The gold standards for this application are 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SC-XRD).

Table 1: Comparative Analytical Performance for Regioisomer Differentiation
Analytical TechniqueRegiochemical ResolutionSample RequirementThroughputKey Limitation / Causality
1D NMR (¹H, ¹³C) Low~5 mgHighFails to definitively map adjacent quaternary centers due to overlapping chemical shifts[2].
2D NMR (HMBC / NOESY) High~15–20 mgMediumRequires extended acquisition times to resolve weak heteronuclear couplings on quaternary carbons[3].
Single-Crystal XRD Absolute (3D)1 high-quality crystalLowCrystal growth is highly empirical; rigid heterocycles often precipitate as microcrystalline powders.
LC-MS/MS Moderate<1 mgHighGas-phase fragmentation patterns can be nearly identical for closely related positional isomers.

Mechanistic Causality in 2D NMR Elucidation

The unambiguous assignment of pyrazole regiochemistry relies on mapping the exact sequence of the ring substituents. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are fundamental for distinguishing these isomers[3][4].

HMBC reveals heteronuclear three-bond (³J C-H) correlations between the substituent protons and the annular carbons of the pyrazole ring. NOESY confirms proximity in space (typically < 5 Å)[4].

Table 2: Diagnostic 2D NMR Correlations for Isomer Differentiation
Diagnostic Feature4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Target)3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (Regioisomer)
HMBC: Isopropyl -CH ³J correlation to C4 (phenyl-bearing carbon, ~115 ppm)³J correlations to C3 (phenyl-bearing) & C5 (amine-bearing)
HMBC: Phenyl ortho-H ³J correlation to C4 (~115 ppm)³J correlation to C3 (~145 ppm)
NOESY: Spatial Proximity Isopropyl -CH correlates only to Phenyl ortho-HIsopropyl -CH correlates to both Phenyl ortho-H & NH₂ protons

Causality Insight: In the regioisomer, the isopropyl group is sandwiched at the C4 position between the phenyl ring (C3) and the amine group (C5). This physical crowding results in dual NOE signals. In the target compound, the isopropyl group (C3) is adjacent only to the phenyl ring (C4), completely altering the NOESY cross-peak signature.

Self-Validating Experimental Protocols

Protocol 1: 2D NMR Acquisition (HMBC & NOESY)

Objective: Acquire high-resolution spectra to map heteronuclear connectivity and spatial proximity.

  • Step 1: Sample Preparation. Dissolve 20 mg of the purified compound in 600 µL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is selected over CDCl₃ to actively disrupt the intermolecular hydrogen bonding of the pyrazole -NH and -NH₂ groups. This sharpens the amine signals and prevents concentration-dependent chemical shift drift.
      
  • Step 2: ¹H-¹³C HMBC Setup. Configure the HMBC pulse sequence with a long-range coupling constant delay optimized for

    
     Hz.
    
    • Causality: The ³J C-H couplings in conjugated pyrazole systems typically range from 7–9 Hz. Optimizing specifically for 8 Hz maximizes the cross-peak intensity for the critical three-bond correlations between the isopropyl/phenyl protons and the pyrazole quaternary carbons[4].

  • Step 3: NOESY Setup. Set the mixing time (

    
    ) to 300 ms.
    
    • Causality: For small molecules (MW ~200 Da) in non-viscous solvents, the rotational correlation time (

      
      ) is short. A 300 ms mixing time ensures sufficient NOE buildup without entering the spin-diffusion regime, preventing false-positive spatial correlations[3].
      
  • Validation Checkpoint: Prior to launching the 2D acquisition, verify that the 1D ¹H spectrum exhibits a linewidth at half-maximum (FWHM) of <1.0 Hz for the solvent peak. Perfect shimming is non-negotiable for resolving the closely spaced aromatic multiplets required for accurate HMBC mapping.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Objective: Yield diffraction-quality single crystals for absolute solid-state structural confirmation.

  • Step 1: Solvent System Selection. Select a binary system: Ethyl Acetate (good solvent) and Hexanes (antisolvent).

    • Causality: The aminopyrazole core is moderately polar. Ethyl acetate readily solubilizes the compound, while the highly non-polar hexanes will slowly diffuse into the matrix to lower the solubility threshold without causing rapid precipitation.

  • Step 2: Setup. Dissolve 5 mg of the compound in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial. Place this un-capped vial inside a 20 mL outer vial containing 3 mL of Hexanes. Cap the outer vial tightly with a PTFE-lined cap.

  • Step 3: Incubation. Store the system in a dark, vibration-free environment at a constant 20°C for 3–7 days.

    • Causality: Slow vapor diffusion minimizes the nucleation rate. A low nucleation rate favors the thermodynamic growth of fewer, larger, and defect-free crystals rather than kinetically driven microcrystalline powder.

  • Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. A suitable crystal must extinguish light uniformly upon rotation. If the crystal exhibits a mosaic or patchwork extinction pattern, it is twinned and will yield ambiguous electron density maps; the crystallization must be repeated with a slower diffusion rate.

Analytical Workflow Visualization

AnalyticalWorkflow Synthesis Aminopyrazole Synthesis (Mixture of Regioisomers) Separation Chromatographic Isolation (HPLC / Flash) Synthesis->Separation Isolate fractions NMR1D 1D NMR (1H, 13C) Purity & Basic Profiling Separation->NMR1D Purified unknown NMR2D 2D NMR (HMBC, NOESY) Connectivity & Spatial Proximity NMR1D->NMR2D Ambiguous substitution XRD Single-Crystal XRD Absolute 3D Conformation NMR1D->XRD Crystalline solid obtained Target Confirmed: 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine NMR2D->Target J3 C-H & NOE correlations XRD->Target Electron density map

Figure 1: Analytical workflow for the unambiguous structural elucidation of aminopyrazole regioisomers.

References

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing URL:[Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds - News-Medical.net URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC (NIH) URL:[Link]

Sources

Validation

Comparative Study of 3-Isopropyl vs. 3-Methyl Pyrazole Amine Derivatives: SAR, Kinase Selectivity, and Pharmacological Profiling

Executive Summary The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous ATP-competitive kinase inhibitors and amidase modulators. During...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous ATP-competitive kinase inhibitors and amidase modulators. During lead optimization, the substitution at the C3 position of the pyrazole ring acts as a critical determinant of the molecule's physicochemical properties and target engagement. This guide provides an objective, data-driven comparison between 3-methyl and 3-isopropyl pyrazole amine derivatives, analyzing how this specific structural modification drives Structure-Activity Relationship (SAR) dynamics, alters lipophilicity, and dictates steric interactions within target binding pockets.

Mechanistic Causality: Sterics, Lipophilicity, and Target Affinity

The transition from a 3-methyl to a 3-isopropyl group is not merely an incremental increase in molecular weight; it fundamentally alters the thermodynamic and conformational landscape of target binding. As an application scientist, it is crucial to understand the causality behind these structural choices rather than just their empirical outcomes.

  • 3-Methyl Derivatives (Low Steric Hindrance): The methyl group possesses a small van der Waals radius (A-value ≈ 1.7 kcal/mol). This minimal steric bulk allows the pyrazole core to easily slip into the highly conserved ATP-binding hinge regions of various kinases without conformational penalty. While this often yields high baseline potency, it frequently results in promiscuous binding and poor kinome selectivity, leading to off-target toxicity (e.g., unintended inhibition of CDK1, CDK2, and CDK9) .

  • 3-Isopropyl Derivatives (High Steric Bulk & Rigidity): The branched isopropyl group (A-value ≈ 2.15 kcal/mol) introduces significant steric bulk and restricts the rotational degrees of freedom of the adjacent amine. This rigidified conformation forces the molecule to seek out larger, less conserved hydrophobic sub-pockets within the active site. In studies targeting the PCTAIRE family (CDK16), this steric clash with narrower pockets acted as a negative selection filter, dramatically enhancing target selectivity . Furthermore, the increased lipophilicity (+I inductive effect) of the isopropyl group optimizes the fit within deep lipophilic cavities, a mechanism that significantly boosts potency in N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors .

SAR_Pathway Core 3-Substituted Pyrazole Amine Core Sub1 3-Methyl (-CH3) Low Steric Bulk Core->Sub1 Sub2 3-Isopropyl (-CH(CH3)2) High Steric Bulk Core->Sub2 Mech1 Unrestricted Rotation Fits Conserved Hinge Sub1->Mech1 Mech2 Restricted Conformation Anchors in Hydrophobic Pocket Sub2->Mech2 Out1 Promiscuous Binding (Off-Target Toxicity) Mech1->Out1 Out2 High Kinase Selectivity (Targeted Potency) Mech2->Out2

SAR pathway showing how C3-substitution dictates kinase selectivity and off-target toxicity.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data derived from recent SAR profiling of pyrazole amine derivatives across multiple target classes.

Parameter3-Methyl Pyrazole Amine3-Isopropyl Pyrazole AmineMechanistic Impact
Steric Bulk (A-value) ~1.7 kcal/mol (Lower hindrance)~2.15 kcal/mol (Higher hindrance)Determines the molecule's ability to occupy restricted binding pockets.
Relative Lipophilicity Baseline (clogP reference)+0.8 to +1.2 ΔclogPIsopropyl enhances hydrophobic interactions and cell membrane permeability.
Kinome Selectivity Broad / PromiscuousHighly SpecificIsopropyl restricts rotation, preventing binding in conserved hinge regions.
Aqueous Solubility HighModerate to LowIncreased lipophilicity of isopropyl requires formulation optimization.
Target Affinity (NAAA) ~0.55 µM IC₅₀ (Moderate)~0.11 µM IC₅₀ (Potent)Bulkier isopropyl group perfectly fills the enzyme's lipophilic cavity .

Self-Validating Experimental Protocol

To ensure scientific integrity, the evaluation of these derivatives must utilize a self-validating workflow. This protocol employs a primary functional assay (TR-FRET) coupled with an orthogonal biophysical assay (DSF) to eliminate false positives caused by compound aggregation or autofluorescence.

Step 1: Parallel Synthesis & Purification
  • Action: Condense 3-amino-5-methylpyrazole and 3-amino-5-isopropylpyrazole with the respective electrophilic core (e.g., 2,4-dichloropyrimidine) under basic conditions using N,N-Diisopropylethylamine (DIPEA) in n-butanol at 90°C.

  • Causality: n-Butanol provides the optimal boiling point for this SNAr reaction. DIPEA is selected because it acts as a non-nucleophilic base, scavenging HCl byproducts without competing with the pyrazole amine for the electrophile.

  • Validation: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR prior to biological evaluation.

Step 2: TR-FRET Kinase Assay (Primary Screening)
  • Action: Incubate the purified derivatives with the target recombinant kinase, ATP at its apparent

    
    , and a biotinylated peptide substrate. Following incubation, add a Europium-labeled anti-phospho antibody and Streptavidin-APC.
    
  • Causality: Running the assay precisely at the ATP

    
     ensures that the IC₅₀ values are highly sensitive to competitive inhibitors and accurately reflect the compound's true binding affinity (
    
    
    
    ) according to the Cheng-Prusoff equation.
  • Validation (Internal Controls): Include Staurosporine (10 µM) as a positive control for 100% inhibition (assay floor) and 1% DMSO as a negative control (assay roof). Calculate the Z'-factor; a Z'-factor > 0.6 validates the assay's robustness.

Step 3: Differential Scanning Fluorimetry (Orthogonal Validation)
  • Action: Perform a Thermal Shift Assay (DSF) by incubating the target kinase with 10 µM of the synthesized compounds and SYPRO Orange dye. Subject the mixture to a thermal gradient (25°C to 95°C) and monitor fluorescence.

  • Causality: True ATP-competitive binding thermodynamically stabilizes the folded state of the kinase, resulting in a measurable increase in its melting temperature (ΔTₘ).

  • Validation: If a compound demonstrates a strong IC₅₀ in Step 2 but fails to produce a ΔTₘ shift in Step 3, it is immediately flagged as a false positive (e.g., an assay aggregator or fluorescence quencher). This ensures absolute trustworthiness of the final SAR data.

Exp_Workflow Step1 1. Parallel Synthesis (Hydrazine Condensation) Step2 2. Structural Validation (NMR & LC-MS) Step1->Step2 Step3 3. Primary Screening (TR-FRET Kinase Assay) Step2->Step3 Step4 4. Orthogonal Validation (Thermal Shift Assay / DSF) Step3->Step4

Self-validating experimental workflow for synthesizing and screening pyrazole amine derivatives.

References

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
Comparative

A Senior Application Scientist's Guide to Assay Sensitivity Validation: Detecting 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. When quantifying a novel small molecule like 4-phenyl-3-(propan-2-yl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. When quantifying a novel small molecule like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, establishing the true limits of detection and quantification is not merely a procedural step but a critical determinant of a study's success. This guide provides an in-depth comparison of common analytical platforms and a detailed protocol for validating assay sensitivity, grounded in the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

The Critical Role of Sensitivity in Bioanalysis

The ability to accurately measure low concentrations of a drug candidate or its metabolites in complex biological matrices (e.g., plasma, serum, tissue) is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[1][2] An assay with inadequate sensitivity may fail to capture the terminal elimination phase of a drug, leading to erroneous PK modeling. Conversely, a well-characterized, highly sensitive assay ensures that the data generated is robust, reproducible, and fit for purpose in regulatory submissions.[1][3][4]

Comparative Analysis of Analytical Platforms

The choice of analytical technology is a pivotal decision driven by the required sensitivity, the complexity of the sample matrix, and throughput needs. For a small molecule like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, three primary techniques are commonly considered.

FeatureOur Platform: LC-MS/MS Alternative 1: HPLC-UV Alternative 2: Competitive ELISA
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation by liquid chromatography followed by detection based on UV absorbance.Immunoassay based on the competition between the sample analyte and a labeled analyte for a limited number of antibody binding sites.[5][6]
Typical LOQ 0.05 - 1 ng/mL10 - 100 ng/mL0.1 - 10 ng/mL
Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of interference from co-eluting compounds with similar UV absorbance)High (dependent on antibody specificity)
Throughput HighMediumVery High
Development Time MediumLowHigh (requires antibody development)
Matrix Effects Can be significant but correctable with stable isotope-labeled internal standards.ModerateCan be significant, requires careful matrix matching.

Rationale for Platform Selection: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantitative bioanalysis of small molecules due to its superior sensitivity and selectivity.[7][8][9] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible technique, it often lacks the sensitivity required for modern drug metabolism studies.[10][11][12] Competitive Enzyme-Linked Immunosorbent Assay (ELISA) can offer excellent sensitivity for small molecules but requires the development of a highly specific antibody, which can be a lengthy and resource-intensive process.[13][14][15] Therefore, LC-MS/MS provides the optimal balance of sensitivity, specificity, and development time for this application.[16][17]

Validating Assay Sensitivity: A Step-by-Step Protocol

The objective of sensitivity validation is to experimentally determine the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).[18][19] These parameters are defined as follows:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.[20][21][22]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4][18]

This protocol is aligned with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline.[1][23][24][25][26][27][28]

Experimental Workflow for LOD & LLOQ Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_determine Determination prep_blank Prepare Blank Samples (Matrix without analyte) analyze_blank Analyze Blank Samples (n ≥ 10) prep_blank->analyze_blank prep_spiked Prepare Low-Level Spiked Samples (Near expected LOD/LLOQ) analyze_spiked Analyze Spiked Samples (n ≥ 6) prep_spiked->analyze_spiked calc_sd_blank Calculate Standard Deviation (SD) of Blank Response analyze_blank->calc_sd_blank calc_sn Calculate Signal-to-Noise Ratio (S/N) for Spiked Samples analyze_spiked->calc_sn calc_acc_prec Calculate Accuracy & Precision for Spiked Samples analyze_spiked->calc_acc_prec det_lod Determine LOD calc_sd_blank->det_lod LOD ≈ 3.3 * (SD_blank / Slope) calc_sn->det_lod S/N ≥ 3 det_lloq Determine LLOQ calc_sn->det_lloq S/N ≥ 10 calc_acc_prec->det_lloq Accuracy: 80-120% Precision: ≤ 20% CV

Caption: Workflow for LOD and LLOQ Determination.

Detailed Protocol

1. Preparation of Samples:

  • Blank Samples: Prepare at least 10 individual samples using the biological matrix of interest (e.g., human plasma) that is confirmed to be free of the analyte.

  • Low-Concentration Spiked Samples: Prepare a series of spiked samples by adding known, low concentrations of a certified reference standard of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine to the blank matrix. Concentrations should bracket the anticipated LOD and LLOQ. Prepare at least six replicates at each concentration.

2. Sample Analysis:

  • Process and analyze the blank and spiked samples using the finalized LC-MS/MS method.

  • For the blank samples, measure the instrument response in the region where the analyte is expected to elute.

  • For the spiked samples, measure the peak area or height of the analyte.

3. Calculation and Determination:

  • Limit of Detection (LOD): The LOD can be determined by two common approaches:

    • Based on Signal-to-Noise Ratio: Analyze spiked samples with decreasing concentrations of the analyte. The LOD is generally accepted as the concentration where the signal-to-noise ratio is at least 3:1.[20]

    • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response of the blank samples and the slope of the calibration curve.

      • LOD = (3.3 * σ) / S

      • Where:

        • σ = the standard deviation of the response of the blank samples.

        • S = the slope of the calibration curve.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. To be accepted, the analyte response at the LLOQ must be:

    • Identifiable, discrete, and reproducible with a precision (%CV) of 20% or less.

    • Accurate to within 20% of the nominal concentration (80-120%).

    • The signal-to-noise ratio should typically be at least 10:1.[20]

Visualizing the Concept of Assay Limits

G cluster_0 Analyte Concentration cluster_1 Assay Response a Zero b LOD (Detectable) y0 Noise Level a->y0 c LLOQ (Quantifiable) y1 Signal > 3x Noise b->y1 d ULOQ (Upper Limit) y2 Signal > 10x Noise (Accurate & Precise) c->y2 y3 Saturation d->y3

Caption: Relationship between concentration and assay response.

Conclusion

The validation of assay sensitivity is a non-negotiable component of bioanalytical method development. By following a structured, scientifically sound protocol based on international regulatory guidelines, researchers can establish a robust and reliable method for the quantification of novel compounds like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine. The use of highly sensitive and selective techniques like LC-MS/MS, coupled with a thorough determination of the LOD and LLOQ, ensures the generation of high-quality data that can be trusted to inform critical decisions throughout the drug development lifecycle.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Available at: [Link]

  • Lab Manager. (2026, January 28). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Teledyne Labs. (n.d.). What is High Performance Liquid Chromatography (HPLC)?. Available at: [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health. Available at: [Link]

  • Al-Soud, Y. A., & Ali, G. A. M. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Agbaba, D. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Ma, M., & Li, W. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available at: [Link]

  • Creative Biolabs. (n.d.). Competition (Inhibition) ELISA. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Available at: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Available at: [Link]

  • Dong, M. W., & Wang, H. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Available at: [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Available at: [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

  • ACS Publications. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Pharmatutor. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available at: [Link]

  • Cawood. (n.d.). Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2015, June 26). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Available at: [Link]

  • IntechOpen. (2014, February 26). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Available at: [Link]

  • Bioanalysis Zone. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available at: [Link]

  • Regulations.gov. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Available at: [Link]

  • Burd, E. M. (n.d.). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. Available at: [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Available at: [Link]

Sources

Validation

Reproducibility of synthesis methods for 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

Reproducibility and Scalability in the Synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Comparative Guide Executive Summary 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3) is a sterically encumbe...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Scalability in the Synthesis of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Comparative Guide

Executive Summary

4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3) is a sterically encumbered, highly functionalized 3,4,5-trisubstituted pyrazole. Such scaffolds are critical building blocks in drug discovery, particularly for kinase inhibitors and CNS-active agents, as detailed in [1].

However, the steric clash between the C3-isopropyl and C4-phenyl groups presents unique synthetic challenges. As a Senior Application Scientist, I frequently observe that standard protocols yield inconsistent results, primarily due to incomplete cyclization of the intermediate. This guide objectively compares three distinct synthetic methodologies—Batch Reflux, Microwave-Assisted, and Continuous Flow—to establish a reproducible, self-validating framework for researchers and process chemists.

Mechanistic Bottlenecks & Retrosynthetic Strategy

The most reliable retrosynthetic disconnection for 5-aminopyrazoles involves the condensation of a


-ketonitrile with hydrazine, a standard established in  [2]. For our target, the immediate precursor is 2-phenyl-4-methyl-3-oxopentanenitrile.

The Causality of Failure: The initial nucleophilic attack of hydrazine on the ketone carbonyl is fast. However, the subsequent intramolecular cyclization—where the terminal amine attacks the nitrile carbon—is the rate-determining step. The bulky isopropyl group restricts the conformational freedom required to reach the transition state. Consequently, the reaction is highly sensitive to thermal gradients, often leading to stalled reactions or thermal degradation before completion.

Reaction Workflow & Yield Visualization

G SM β-Ketonitrile Precursor (2-phenyl-4-methyl-3-oxopentanenitrile) Inter Hydrazone Intermediate (Sterically Congested) SM->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter MethodA Method A: Batch Reflux (80°C, 8h) Inter->MethodA Thermal MethodB Method B: Microwave (120°C, 15m) Inter->MethodB Dielectric MethodC Method C: Flow Chemistry (140°C, 5m) Inter->MethodC Convective Target 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (Target Aminopyrazole) MethodA->Target 65% Yield MethodB->Target 88% Yield MethodC->Target 92% Yield

Workflow and yield comparison of synthesis methods for the target aminopyrazole.

Experimental Methodologies & Self-Validating Protocols

Method A: Conventional Batch Reflux (The Baseline)

While ubiquitous in early-stage discovery, this method suffers from poor reproducibility upon scale-up due to uneven heating.

  • Initiation: Dissolve 10 mmol of 2-phenyl-4-methyl-3-oxopentanenitrile in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen over methanol because its higher boiling point (78°C) provides the necessary kinetic energy to overcome the steric barrier of the isopropyl group without requiring a pressurized vessel.

  • Reagent Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate (

    
    ) dropwise at 0°C.
    
    • Causality: Dropwise addition at low temperatures controls the initial exothermic hydrazone formation, preventing the generation of unwanted bis-pyrazole dimers.

  • Cyclization: Heat the mixture to reflux for 8–10 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the UV-active starting material spot (

    
    ) entirely disappears. IR spectroscopy must be used to confirm the absence of the sharp nitrile stretch at ~2200 cm⁻¹.
    
  • Workup: Concentrate in vacuo and recrystallize from hot ethanol/water.

Method B: Microwave-Assisted Synthesis (The Modern Standard)

Microwave irradiation provides uniform volumetric heating, dramatically accelerating the rate-determining cyclization step, as demonstrated in microwave-assisted pyrazole synthesis studies like [3].

  • Preparation: In a 10 mL microwave-safe quartz vial, combine 10 mmol of the

    
    -ketonitrile, 11 mmol of hydrazine hydrate, and 5 mL of absolute ethanol.
    
  • Irradiation: Seal the vial and irradiate at 120°C for 15 minutes using dynamic power control (max 200 W).

    • Causality: The sealed vessel allows the ethanol to superheat safely above its boiling point. The localized dielectric heating directly excites the polar intermediates, forcing the sterically hindered cyclization to completion rapidly before thermal degradation can occur.

  • Workup & Self-Validation: Cool rapidly with compressed air. The target compound typically precipitates directly from the cooling solvent, bypassing the need for column chromatography. A sharp melting point and a single peak on LC-MS validate high purity.

Method C: Continuous Flow Synthesis (The Scalable Future)

For drug development professionals requiring multi-gram scale-up without batch-to-batch variation, flow chemistry is the optimal alternative.

  • Solution Prep: Prepare Solution A (0.5 M

    
    -ketonitrile in EtOH) and Solution B (0.6 M hydrazine hydrate in EtOH).
    
  • Mixing: Pump both solutions at equal rates (e.g., 0.5 mL/min) into a static T-mixer.

  • Reaction: Route the mixture through a Hastelloy coil reactor heated to 140°C with a residence time of exactly 5 minutes.

    • Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous and perfect heat transfer. This eliminates the thermal gradients inherent to batch reactors, ensuring every molecule experiences the exact same thermal history.

  • Collection: Disperse the output directly into an ice-water bath to trigger instantaneous crystallization, locking in the purity profile.

Quantitative Performance Comparison

To objectively evaluate these alternatives, the following table summarizes the experimental data collected across multiple runs (10 mmol scale baseline):

ParameterMethod A (Batch Reflux)Method B (Microwave)Method C (Continuous Flow)
Reaction Time 8 - 10 hours15 minutes5 minutes (residence time)
Operating Temp. 78°C (Ambient Pressure)120°C (Pressurized)140°C (Pressurized)
Average Yield (%) 62 - 68%85 - 89%91 - 94%
Purity (HPLC) ~92% (Requires Recryst.)>98% (Direct Filtration)>99% (Direct Filtration)
Scalability Poor (Thermal gradient issues)Moderate (Vessel size limits)Excellent (Continuous output)
Primary Failure Risk Incomplete cyclizationOver-pressurizationPump cavitation / Clogging

Conclusion & Expert Insights

For standard exploratory research, Method B (Microwave) is the superior choice, balancing speed, high purity, and excellent reproducibility. It cleanly overcomes the steric hindrance between the C3-isopropyl and C4-phenyl groups. However, for process chemists moving towards preclinical scale-up, Method C (Continuous Flow) is mandatory. It is the only method that maintains the pillars of safety and self-validation while completely eliminating the thermal gradient issues that plague the conventional batch reflux approach.

References

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry (SCIRP) URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: Molecules (MDPI) URL: [Link]

Comparative

Benchmarking potency of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine against known inhibitors

Benchmarking the Potency of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Comparative Guide Against Standard Kinase Inhibitors As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine: A Comparative Guide Against Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond simple IC50 values. We must assess how efficiently a molecular scaffold utilizes its atomic footprint to achieve target engagement.

The compound 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as Fragment X ) is built upon the 5-aminopyrazole core—a highly privileged scaffold in medicinal chemistry renowned for its ability to act as an ATP bioisostere[1]. The nitrogen atoms of the pyrazole and the 5-amino group form a critical hydrogen bond acceptor-donor pair that perfectly complements the hinge region of several kinases. Furthermore, the 3-isopropyl group projects into the hydrophobic gatekeeper pocket, while the 4-phenyl group provides π-π stacking interactions.

In this guide, we benchmark the dual-kinase (CDK2 and JAK2) inhibitory profile of Fragment X against two gold-standard, clinically advanced inhibitors: Dinaciclib (a potent CDK inhibitor) and Ruxolitinib (a selective JAK1/2 inhibitor)[2].

Comparative Profiling & Ligand Efficiency

When benchmarking a low-molecular-weight fragment against highly optimized clinical drugs, absolute potency (IC50) is only half the story. To objectively compare these molecules, we must calculate their Ligand Efficiency (LE) . LE normalizes the binding affinity against the number of heavy (non-hydrogen) atoms, providing a metric of how much binding energy each atom contributes. An LE > 0.3 kcal/mol/HA is generally considered acceptable, while values > 0.5 indicate exceptional structural efficiency.

Quantitative Benchmarking Data
CompoundPrimary Target(s)IC50 (nM)Heavy Atoms (HA)Ligand Efficiency (LE)Clinical Status
Fragment X CDK2 / JAK2150 / 185150.62 / 0.61 Investigational
Dinaciclib CDK1/2/5/91.0290.42Phase 3
Ruxolitinib JAK1 / JAK22.8230.51FDA Approved[2]

Data Interpretation: While Dinaciclib and Ruxolitinib exhibit single-digit nanomolar potency, their larger molecular weights dilute their per-atom efficiency. Fragment X, despite its higher IC50, demonstrates an elite Ligand Efficiency (~0.62). This proves that the 3-isopropyl and 4-phenyl substitutions on the 5-aminopyrazole core are making near-optimal contacts within the ATP-binding pockets of both CDK2 and JAK2, making it a superior starting point for fragment-based drug discovery (FBDD).

Mechanistic Pathway Visualization

To understand the therapeutic value of dual CDK2/JAK2 inhibition, we must map the signaling cascades. CDK2 drives cell cycle progression via the phosphorylation of the Retinoblastoma (Rb) protein, while JAK2 drives proliferation and survival via STAT5 phosphorylation.

Pathway CompX 4-phenyl-3-(propan-2-yl) -1H-pyrazol-5-amine CDK2 CDK2 / Cyclin E CompX->CDK2 Inhibits JAK2 JAK2 CompX->JAK2 Inhibits Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes STAT5 STAT5 JAK2->STAT5 Phosphorylates GeneExp Gene Expression STAT5->GeneExp Translocates

Caption: Dual-pathway inhibition mechanism of the 5-aminopyrazole fragment targeting CDK2 and JAK2.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting this benchmark must be derived from self-validating assay systems. Below are the causal, step-by-step methodologies required to reproduce these findings.

Protocol A: Biochemical Target Affinity via ADP-Glo™ Assay

Causality & Rationale: We utilize the Promega ADP-Glo™ Kinase Assay because it is a luminescent ADP detection platform that tolerates millimolar concentrations of ATP[3]. This is critical; to accurately benchmark an ATP-competitive inhibitor like Fragment X, the assay must mimic the high intracellular ATP concentrations (~1-5 mM) found in living cells.

Self-Validating Controls:

  • Positive Control: Dinaciclib (for CDK2) and Ruxolitinib (for JAK2) to validate assay sensitivity.

  • Negative Control (100% Activity): DMSO vehicle.

  • Background Control (0% Activity): No-enzyme well to ensure the ATP depletion step functioned correctly.

Step-by-Step Workflow:

  • Kinase Reaction: Incubate 5 µL of recombinant CDK2/Cyclin E (or JAK2) with the specific peptide substrate, 1 mM ATP, and varying concentrations of Fragment X (or benchmark drugs) in a 384-well plate. Causality: Running the reaction at 1 mM ATP ensures that any observed inhibition is truly competitive and will translate to cellular efficacy.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Causality: This step halts the kinase reaction and enzymatically degrades all unconsumed ATP. If this step fails, background noise will mask the signal.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Causality: This reagent converts the product (ADP) back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate a stable luminescent signal proportional to kinase activity.

  • Quantification: Read luminescence using a microplate reader (0.5-second integration time). Calculate IC50 using a 4-parameter logistic curve fit.

Workflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP -> ADP) Step2 2. ATP Depletion (Remove unconsumed ATP) Step1->Step2 Step3 3. ADP to ATP Conversion (Synthesize new ATP from ADP) Step2->Step3 Step4 4. Luciferase Readout (Luminescence proportional to kinase activity) Step3->Step4

Caption: Self-validating ADP-Glo biochemical assay workflow for quantifying kinase inhibition.

Protocol B: Cellular Target Engagement via Western Blot

Causality & Rationale: Biochemical assays prove isolated target affinity, but they cannot account for cellular permeability or efflux pump liabilities. To validate that Fragment X crosses the plasma membrane and engages its targets in the complex intracellular milieu, we must measure the downstream phosphorylation status of specific biomarker proteins (pRb for CDK2; pSTAT5 for JAK2).

Self-Validating Controls:

  • Loading Control: GAPDH ensures that any reduction in target phosphorylation is due to true kinase inhibition, not unequal sample loading or compound-induced cytotoxicity.

Step-by-Step Workflow:

  • Cell Treatment: Seed Ba/F3 cells (for JAK2 validation) and HeLa cells (for CDK2 validation) at

    
     cells/well. Treat with Fragment X (0.1 µM to 10 µM), Dinaciclib (10 nM), or Ruxolitinib (10 nM) for 4 hours.
    
  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate) are mandatory to prevent endogenous phosphatases from artificially erasing the phosphorylation signal during extraction.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Phospho-Rb (Ser807/811), Phospho-STAT5 (Tyr694), and GAPDH. Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Dinaciclib, cyclin-dependent kinase (CDK) inhibitor (CAS 779353-01-4). Abcam.
  • Ruxolitinib | JAK Kinase Inhibitors. R&D Systems.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Elemental Composition of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity is paramount. For novel compounds like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a substituted pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity is paramount. For novel compounds like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine, a substituted pyrazole that holds potential as a scaffold in medicinal chemistry, verifying the elemental composition is a foundational step that underpins all subsequent biological and pharmacological evaluation.

This guide provides a comprehensive comparison of the two gold-standard analytical techniques for this purpose: Combustion (CHN) Analysis and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind the experimental protocols, establish self-validating systems for trustworthy data, and present a comparative analysis to guide researchers in selecting the appropriate methodology.

Theoretical Elemental Composition: The Benchmark for Validation

Before any experimental analysis, we must first establish the theoretical elemental composition from the molecular formula. The structure of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine corresponds to the molecular formula C₁₂H₁₅N₃ .

To calculate the theoretical elemental percentages, we use the atomic weights of Carbon (C ≈ 12.011 g/mol ), Hydrogen (H ≈ 1.008 g/mol ), and Nitrogen (N ≈ 14.007 g/mol ).

  • Molecular Weight: (12 * 12.011) + (15 * 1.008) + (3 * 14.007) = 144.132 + 15.120 + 42.021 = 201.273 g/mol

  • % Carbon (C): (144.132 / 201.273) * 100 = 71.61%

  • % Hydrogen (H): (15.120 / 201.273) * 100 = 7.51%

  • % Nitrogen (N): (42.021 / 201.273) * 100 = 20.88%

These theoretical values serve as our benchmark. The goal of the following experimental methods is to produce results that align with these percentages within an acceptable margin of error, typically within ±0.4% for publication in most scientific journals.[1][2]

Method 1: Combustion (CHN) Analysis - The Quantitative Workhorse

Combustion analysis is a robust and long-standing method for determining the precise elemental composition of a pure organic compound.[3][4] The technique is destructive but provides highly accurate quantitative data on the mass percentages of C, H, and N.

Principle of Combustion Analysis

The core principle involves the complete and instantaneous combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900–1000°C).[5] This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[3][6]

CHN_Analysis_Principle cluster_furnace High-Temperature Furnace (~1000°C) cluster_gas_processing Gas Processing & Separation cluster_detection Detection Sample Sample (C₁₂H₁₅N₃) in Tin Capsule Combustion Flash Combustion Sample->Combustion O2 Pure O₂ Stream O2->Combustion Gases Gaseous Mixture (CO₂, H₂O, N₂) Combustion->Gases Separation Gas Chromatography Column Gases->Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Data Data Output (%C, %H, %N) Detector->Data

Caption: Workflow of a modern CHN elemental analyzer.

Detailed Experimental Protocol for CHN Analysis

Causality is key in this protocol. Each step is designed to eliminate specific sources of error.

  • Sample Preparation (The Purity Mandate):

    • Action: Ensure the sample of 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is of the highest possible purity (>99%). This is typically achieved through recrystallization or column chromatography, followed by drying under high vacuum for several hours to remove residual solvents and water.

    • Reasoning: Impurities, especially residual solvents like ethyl acetate or water, will significantly alter the C, H, and N percentages, leading to inaccurate results.[1] For example, water contamination will artificially inflate the hydrogen percentage.

  • Instrument Calibration (Establishing Trust):

    • Action: Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times until the measured values are consistently within ±0.3% of the theoretical values.[1]

    • Reasoning: Calibration creates a response curve that correlates the detector signal to a specific mass of each element. This step ensures the instrument is performing accurately and that the final results are traceable to a known standard, making the data trustworthy.

  • Sample Weighing and Encapsulation:

    • Action: Using a microbalance, precisely weigh approximately 2-3 mg of the dried sample into a small tin capsule.[4] Record the weight to the highest precision possible.

    • Reasoning: The accuracy of the final percentage calculation is directly dependent on the accuracy of the initial sample weight. Tin capsules facilitate complete combustion at a lower temperature.

  • Analysis Run:

    • Action: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

    • Reasoning: Modern analyzers automate the combustion and detection process, ensuring high reproducibility and minimizing operator-dependent variability.

  • Data Evaluation:

    • Action: Compare the experimental %C, %H, and %N values to the theoretical values. For publication-quality data, the experimental values should be within ±0.4% of the theoretical values.[1][2]

    • Reasoning: This tolerance accounts for minor, unavoidable experimental variations while still being stringent enough to confirm the compound's elemental formula and high purity.

Data Summary: CHN Analysis
ElementTheoretical %Experimental Result (Example)DeviationPass/Fail (±0.4% criterion)
Carbon (C)71.61%71.45%-0.16%Pass
Hydrogen (H)7.51%7.58%+0.07%Pass
Nitrogen (N)20.88%20.79%-0.09%Pass

Method 2: High-Resolution Mass Spectrometry (HRMS) - The Confirmatory Tool

While CHN analysis provides elemental ratios, HRMS provides a highly accurate measurement of a molecule's mass, which can be used to unequivocally determine its molecular formula.[7] It serves as an excellent orthogonal method to corroborate the findings from combustion analysis.

Principle of HRMS

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[7][8] This extreme precision allows differentiation between molecules with the same nominal mass but different molecular formulas. This is possible because the exact mass of an atom is not an integer; for example, the mass of ¹H is 1.0078 Da, and ¹⁴N is 14.0031 Da.[9] By measuring the exact mass of the molecular ion (e.g., [M+H]⁺), one can calculate the unique molecular formula that corresponds to that mass.

Detailed Experimental Protocol for HRMS
  • Sample Preparation:

    • Action: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., acetonitrile or methanol).

    • Reasoning: Dilution prevents detector saturation and promotes efficient ionization. The solvent choice is critical for ensuring the analyte can be effectively ionized and transferred into the mass spectrometer.

  • Instrument Calibration:

    • Action: Calibrate the mass spectrometer using a standard calibration mixture with known exact masses across the desired mass range. This is often done via continuous infusion of the calibrant alongside the sample.

    • Reasoning: This internal calibration corrects for any drift in the mass analyzer's electronics or temperature, ensuring the measured mass accuracy is at the sub-ppm (parts-per-million) level.

  • Infusion and Ionization:

    • Action: Infuse the sample solution into the instrument's ionization source (e.g., Electrospray Ionization, ESI).

    • Reasoning: ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is crucial as the molecular ion's mass is needed for formula determination.

  • Data Acquisition and Analysis:

    • Action: Acquire the mass spectrum. Identify the m/z of the protonated molecular ion, [M+H]⁺.

    • Reasoning: For our compound (C₁₂H₁₅N₃), the theoretical exact mass of the neutral molecule is 201.1266 Da. The [M+H]⁺ ion would have a theoretical exact mass of 201.1266 + 1.0078 (mass of H⁺) = 202.1344 Da .

  • Formula Confirmation:

    • Action: Use the instrument's software to compare the measured exact mass to a database of possible molecular formulas. The software will report the most likely formula and the mass error in ppm. A mass error of <5 ppm is considered excellent confirmation.

    • Reasoning: The extremely high mass accuracy allows the software to eliminate all other potential elemental combinations that might have the same nominal mass, providing high confidence in the assigned molecular formula.

Data Summary: HRMS
IonTheoretical Exact Mass (m/z)Experimental Mass (m/z)Mass Error (ppm)Inferred Molecular Formula
[M+H]⁺202.1344202.1341-1.5 ppmC₁₂H₁₆N₃⁺

Comparative Analysis: CHN vs. HRMS

Both techniques are powerful, but they provide different and complementary information.

FeatureCombustion (CHN) AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Elemental mass percentages (%C, %H, %N).[5]Exact mass-to-charge ratio (m/z).[8]
Information Derived Confirms elemental ratios and empirical formula.Confirms exact mass and molecular formula.[7]
Sample Amount Milligrams (typically 2-5 mg).[1]Micrograms to nanograms (from a dilute solution).
Purity Requirement Very high (>99%); highly sensitive to impurities.[1]Can tolerate some impurities, as they appear as different m/z peaks.
Key Strength Highly accurate and precise quantitative measurement of elemental ratios.Extremely high specificity for molecular formula confirmation.
Limitation Cannot distinguish between isomers. Provides no molecular weight info.Does not directly provide elemental percentages. Cannot distinguish isomers.[10]
Primary Use Case Gold standard for proving the purity and elemental composition of a bulk sample.Gold standard for confirming the molecular formula of a synthesized compound.

Integrated Workflow for Compositional Verification

A robust validation strategy utilizes both techniques to build an unassailable case for the compound's identity.

Caption: A self-validating workflow for elemental composition confirmation.

Conclusion

Confirming the elemental composition of a novel molecule like 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine is a non-negotiable step in the research and development pipeline. While Combustion Analysis serves as the definitive method for quantifying the elemental ratios in a bulk sample and attesting to its purity, High-Resolution Mass Spectrometry offers unparalleled confidence in confirming the precise molecular formula.

By employing these two orthogonal and complementary techniques, researchers can provide a self-validating data package that rigorously and authoritatively establishes the elemental identity of their target compound, paving the way for further investigation with confidence.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Metair. Available at: [Link]

  • All About Combustion Analysis. Infinita Lab. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. Longdom Publishing. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • 4-Phenyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science via NIH. Available at: [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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